molecular formula C5H10ClO2P B1583792 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane CAS No. 2428-06-0

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Cat. No.: B1583792
CAS No.: 2428-06-0
M. Wt: 168.56 g/mol
InChI Key: RAOZVFGTRXLBTA-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane is a useful research compound. Its molecular formula is C5H10ClO2P and its molecular weight is 168.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane
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InChI

InChI=1S/C5H10ClO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RAOZVFGTRXLBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(OC1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1062411
Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-
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Molecular Weight

168.56 g/mol
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CAS No.

2428-06-0
Record name 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-
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Foundational & Exploratory

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane CAS number 4090-55-5

Author: BenchChem Technical Support Team. Date: March 2026

Macrocyclization Dynamics: A Technical Guide to 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 4090-55-5) in Nucleotide Synthesis

Executive Summary & Chemical Identity

In the realm of advanced organophosphorus chemistry and oligonucleotide synthesis, the efficient construction of macrocyclic structures remains a formidable challenge due to steric hindrance and competing side reactions. This compound 2-oxide (commonly abbreviated as DMOCP; CAS 4090-55-5) has emerged as an indispensable phosphorylating and cyclization reagent.

Unlike standard coupling activators (e.g., ethylthio-1H-tetrazole or pivaloyl chloride) which often fail when applied to bulky, modified nucleosides, DMOCP is specifically engineered to drive the macrocyclization of linear dinucleotides into cyclic dinucleotides (CDNs) ()[1]. As a Senior Application Scientist, I have observed that the unique structural topology of DMOCP is the definitive factor in its high success rate for synthesizing complex signaling molecules like cyclic diguanosine monophosphate (c-di-GMP) ()[2].

Physicochemical Profiling & Quantitative Data

To ensure reproducibility in moisture-sensitive cyclization workflows, understanding the exact physicochemical parameters of DMOCP is critical. The reagent must be handled under strictly anhydrous conditions, as the P-Cl bond is highly susceptible to premature hydrolysis.

Table 1: Physicochemical Properties of DMOCP ()[3]

Property Value
CAS Number 4090-55-5
IUPAC Name 2-Chloro-5,5-dimethyl-1,3,2λ⁵-dioxaphosphinan-2-one
Molecular Formula C₅H₁₀ClO₃P
Molecular Weight 184.56 g/mol
Melting Point 97–102 °C
Physical State Solid (Colorless to pale yellow)

| Assay Purity | ≥ 95% |

Mechanistic Insights: The Causality of DMOCP Reactivity

The efficacy of DMOCP is not accidental; it is a product of precise stereoelectronic design. When synthesizing CDNs, researchers must force a sterically hindered 3'-hydroxyl group to attack an activated phosphorus center.

The Causality of the Reagent Design:

  • Electrophilic Activation: The presence of the highly electronegative chlorine atom attached to the pentavalent phosphorus (P=O) creates a highly electrophilic center, making it an exceptional leaving group upon nucleophilic attack by the dinucleotide.

  • The Thorpe-Ingold (Gem-Dimethyl) Effect: The two methyl groups at the 5-position of the dioxaphosphorinane ring are the true workhorses of this molecule. By exerting steric bulk, they restrict the conformational flexibility of the six-membered ring. This prevents the reagent from collapsing or undergoing unwanted side reactions (such as linear oligomerization or pyrophosphate formation), thereby funneling the reaction energy strictly toward the desired macrocyclization of the H-phosphonate intermediate ().

Biological Context: Targeting the cGAS-STING Pathway

The primary application of DMOCP is the synthesis of c-di-GMP and its analogues. In biological systems, c-di-GMP is a ubiquitous bacterial second messenger. In eukaryotic cells, these cyclic dinucleotides are detected by the Stimulator of Interferon Genes (STING) receptor, triggering a robust innate immune response. Synthetic CDNs produced via DMOCP cyclization are currently at the forefront of cancer immunotherapy and vaccine adjuvant development.

cGAS_STING DNA Cytosolic dsDNA cGAS cGAS Enzyme DNA->cGAS Activates CDN Cyclic Dinucleotides (e.g., c-di-GMP) cGAS->CDN Synthesizes STING STING Receptor CDN->STING Binds Immune Type I Interferons & Cytokines STING->Immune Triggers

Figure 1: The cGAS-STING signaling pathway targeted by synthetic cyclic dinucleotides.

Experimental Protocol: Self-Validating One-Flask Synthesis of c-di-GMP

The following protocol outlines the industry-standard one-flask macrocyclization of c-di-GMP using DMOCP, adapted from field-proven methodologies ()[4].

Prerequisites: All glassware must be flame-dried. Reactions must be performed under an inert argon atmosphere.

Table 2: Stoichiometric Parameters for c-di-GMP Macrocyclization

Reagent Function Equivalents (relative to precursor)
Linear Dinucleotide Substrate 1.0 equiv
DMOCP Cyclization Activator 3.5 equiv
H₂O Oxygen Donor 10.0 equiv (relative to DMOCP)

| Iodine (I₂) | Oxidant | 1.3 equiv |

Step-by-Step Methodology

Step 1: Detritylation of the Linear Precursor

  • Dissolve the protected linear dinucleotide in anhydrous CH₂Cl₂.

  • Add 6% dichloroacetic acid (DCA) in CH₂Cl₂.

  • Causality: DCA is chosen because it is acidic enough to selectively cleave the 5'-O-dimethoxytrityl (DMTr) protecting group, but mild enough to prevent depurination of the guanine bases.

  • Self-Validation Checkpoint: The solution will immediately turn deep orange . This visual cue confirms the formation of the trityl cation. After 10 minutes, quench with pyridine; the fading of the orange color validates successful neutralization.

Step 2: Macrocyclization via DMOCP

  • Concentrate the mixture to an oil and redissolve in anhydrous pyridine.

  • Add 3.5 equivalents of 95% DMOCP (CAS 4090-55-5). Stir for 10 minutes.

  • Causality: The stoichiometric excess of DMOCP overcomes the immense steric resistance of the bulky dinucleotide, driving the rapid formation of the cyclic P(III) intermediate.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot for HPLC analysis. The protocol must be paused here. You may only proceed to oxidation once the chromatogram confirms the complete disappearance of the linear precursor peak.

Step 3: Oxidation of the Phosphite Triester

  • Add 10 equivalents of H₂O (relative to DMOCP), immediately followed by 1.3 equivalents of Iodine (I₂). Stir for exactly 5 minutes.

  • Causality: Water acts as the nucleophilic oxygen donor, while iodine rapidly oxidizes the transient, unstable P(III) intermediate into the stable P(V) phosphodiester linkage.

  • Self-Validation Checkpoint: The solution will turn dark brown upon I₂ addition. Pour the mixture into an aqueous solution containing 1.0 g of Sodium Bisulfite (NaHSO₃). The immediate dissipation of the dark color visually validates the complete reduction of unreacted iodine, preventing over-oxidation of the nucleobases.

Step 4: Neutralization and Global Deprotection

  • Slowly add NaHCO₃ to neutralize the acidic byproducts. (Foaming will occur, validating active neutralization).

  • Treat the crude intermediate with 33% methylamine in ethanol to remove nucleobase protecting groups, followed by Et₃N·3HF to cleave the 2'-O-silyl groups.

  • Purify via reverse-phase HPLC to yield pure c-di-GMP.

Workflow S1 1. Linear Dinucleotide (H-Phosphonate) S2 2. DMOCP Addition (3.5 equiv, 10 min) S1->S2 Cyclization S3 3. Iodine Oxidation (I2, H2O, 5 min) S2->S3 P(III) → P(V) S4 4. Quench & Neutralize (NaHSO3, NaHCO3) S3->S4 Visual Cue: Color Fades S5 5. Global Deprotection (CH3NH2, Et3N·3HF) S4->S5 S6 6. Purified c-di-GMP S5->S6

Figure 2: Self-validating one-flask experimental workflow for c-di-GMP synthesis using DMOCP.

References

  • Gaffney, B. L., & Jones, R. A. "One-Flask Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP)." Current Protocols in Nucleic Acid Chemistry, 2012. URL:[Link]

  • Bourderioux, A., et al. "Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide - Substance Details - SRS." Substance Registry Services. URL:[Link]

Sources

Technical Whitepaper: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (DMCP)

[1]

Molecular Formula: C₅H₁₀ClO₃P CAS Registry Number: 4090-55-5 Synonyms: DMOCP, 5,5-Dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane, Neopentylene phosphorochloridate[1][2]

Executive Summary

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMCP) represents a specialized class of cyclic phosphorylating agents characterized by exceptional structural stability and tunable reactivity.[1] Unlike linear phosphoryl chlorides, DMCP incorporates a neopentyl glycol backbone that confers conformational rigidity through the gem-dimethyl effect.[1] This structural feature suppresses ring opening and polymerization, making DMCP a superior reagent for the synthesis of complex organophosphorus molecules, including cyclic nucleotides (such as c-di-GMP), phosphoramidates, and flame-retardant precursors.[1]

This technical guide provides a comprehensive analysis of DMCP, detailing its synthesis, mechanistic behavior, and application in high-value chemical transformations.[1] It serves as a reference for medicinal chemists and process engineers seeking to leverage cyclic phosphorus electrophiles.[1]

Chemical Profile and Properties[3][4][5][6][7][8][9]

DMCP exists as a white crystalline solid or semi-solid, distinguishing it from many liquid phosphoryl chlorides.[1] Its stability is attributed to the 1,3,2-dioxaphosphorinane ring system, which adopts a chair conformation where the 5,5-dimethyl substitution minimizes 1,3-diaxial interactions.[1]

Table 1: Physicochemical Specifications
PropertyValueNotes
Molecular Weight 184.56 g/mol
Physical State White crystalline solidHygroscopic
Melting Point 97–102 °CLiterature value [1]
Boiling Point ~152 °C (at 760 mmHg)Decomposition may occur at high T
Solubility DCM, Toluene, THF, MeCNReacts violently with water/alcohols
Purity Grade Typically ≥95%Analyzed via ³¹P NMR
Stability Moisture SensitiveHydrolyzes to the corresponding acid

Synthesis and Production

The industrial and laboratory-scale production of DMCP relies on the condensation of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with phosphorus oxychloride (POCl₃).[1] This reaction is thermodynamically driven by the formation of stable P-O bonds and the release of HCl.

Synthetic Pathway

The reaction proceeds via a double nucleophilic substitution at the phosphorus center. The use of a base (typically triethylamine or pyridine) is critical to scavenge the HCl byproduct, preventing acid-catalyzed side reactions.

SynthesisReactantsNeopentyl Glycol(C5H12O2) + POCl3IntermediateIntermediateMonochlorophosphateReactants->Intermediate Step 1: -HCl ProductDMCP(C5H10ClO3P)Intermediate->Product Step 2: Cyclization ByproductByproduct(2 HCl)Intermediate->Byproduct

Figure 1: Step-wise synthesis of DMCP via condensation of neopentyl glycol and phosphorus oxychloride.[1]

Optimized Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of POCl₃ and the product.

Reagents:

  • Phosphorus Oxychloride (POCl₃): 1.0 equiv.[1]

  • 2,2-Dimethyl-1,3-propanediol: 1.0 equiv.[1]

  • Triethylamine (Et₃N): 2.05 equiv.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with POCl₃ and anhydrous DCM. Cool the system to 0°C using an ice bath.

  • Addition: Dissolve neopentyl glycol and triethylamine in DCM. Add this solution dropwise to the POCl₃ solution over 60 minutes, maintaining the internal temperature below 5°C. The slow addition prevents exotherm-driven polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC or ³¹P NMR is recommended.[1]

  • Workup: Filter the precipitated triethylamine hydrochloride salts under an inert atmosphere.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from dry hexane/toluene or sublimed for high-purity applications.[1]

Mechanistic Chemistry

DMCP functions as a "hard" electrophile at the phosphorus atom. The reactivity is governed by the leaving group ability of the chloride ion and the strain/sterics of the six-membered ring.

The Neopentyl Effect

The 5,5-dimethyl group is not merely structural; it exerts a Thorpe-Ingold effect (gem-dimethyl effect).[1] This pre-organizes the glycol oxygen atoms into a conformation favorable for cyclization and stabilizes the resulting ring against hydrolytic cleavage compared to unsubstituted 1,3,2-dioxaphosphorinanes.[1]

Reactivity Profile

The P-Cl bond in DMCP is highly susceptible to nucleophilic attack by alcohols, amines, and thiols.[1] The reaction follows an addition-elimination mechanism (Sɴ2@P), proceeding through a trigonal bipyramidal transition state.[1]

MechanismDMCPDMCP(Electrophile)TSTransition State(Trigonal Bipyramidal)DMCP->TS+ NucNucNucleophile(ROH / RNH2)Nuc->TSProductPhosphorylatedAdductTS->Product- ClLGCl-TS->LG

Figure 2: Nucleophilic substitution mechanism at the Phosphorus(V) center of DMCP.[1]

Applications in Research & Development

Nucleotide Synthesis (c-di-GMP)

DMCP is a critical reagent in the synthesis of cyclic diguanosine monophosphate (c-di-GMP), a ubiquitous bacterial secondary messenger.[1] The reagent facilitates the formation of the internucleotide phosphodiester linkages while maintaining the cyclic phosphate protection required for subsequent cyclization steps [2].

Derivatization and Analytical Chemistry

In GC-MS and NMR analysis, DMCP is used to derivatize sterically hindered alcohols and phenols.[1] The resulting cyclic phosphates exhibit distinct ³¹P NMR shifts (typically -10 to -20 ppm relative to H₃PO₄), allowing for precise structural elucidation and quantification of complex mixtures [3].[1]

Flame Retardants and Stabilizers

The neopentyl backbone provides thermal stability, making DMCP derivatives suitable candidates for flame retardant additives in polymers. The cyclic phosphate moiety acts as a char-former during combustion, interrupting the fire cycle.[1]

Handling and Safety Information

Hazard Classification:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage.[1]

  • Moisture Sensitive: Reacts violently with water to release HCl and phosphoric acid derivatives.[1]

Personal Protective Equipment (PPE):

  • Respiratory: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges if aerosols are present.[1]

  • Skin: Handle with Nitrile gloves (minimum thickness 0.11 mm).[1]

  • Eyes: Tightly fitting safety goggles and face shield.[1]

Storage: Store under nitrogen or argon in a cool, dry place. Keep containers tightly sealed to prevent hydrolysis.[1]

References

  • Sigma-Aldrich.[1][2][3] (n.d.). This compound 2-oxide Product Specification. Retrieved from [1]

  • Gaffney, B. L., et al. (2012).[1] One-flask synthesis of cyclic diguanosine monophosphate (c-di-GMP). Current Protocols in Nucleic Acid Chemistry.

  • Fukal, J., et al. (2017).[1] The benchmark of structural interpretation of the ³¹P NMR chemical shifts. Physical Chemistry Chemical Physics, 19(47), 31830-31841.[1]

  • Fisher Scientific.[1] (2012).[1] Safety Data Sheet: 2-Chloro-1,3,2-dioxaphospholane-2-oxide. Retrieved from

Technical Guide: Spectroscopic Data & Handling of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (CAS 2428-06-0), also known as neopentylene phosphorochloridite, is a critical trivalent phosphorus (P(III)) reagent used primarily as a phosphorylating agent in nucleotide synthesis, antioxidant production, and ligand design.

Its utility is defined by the high reactivity of the P-Cl bond. However, this reactivity makes the compound highly susceptible to hydrolysis and oxidation. The most common analytical error in handling this compound is conflating the active P(III) chloride with its P(V) oxide or hydrolysis products.

This guide provides a self-validating spectroscopic framework to ensure reagent integrity, distinguishing the target molecule from its degradation products (CAS 4090-55-5 and CAS 4090-60-2).

Structural Identity & Spectroscopic Data[1][2][3][4][5]

Molecular Specifications
  • IUPAC Name: this compound[1][2][3][4]

  • Common Name: Neopentylene phosphorochloridite

  • CAS Number: 2428-06-0[5]

  • Molecular Formula: C₅H₁₀ClO₂P

  • Molecular Weight: 168.56 g/mol

  • Geometry: Chair conformation is preferred, with the chlorine atom typically in the axial position to minimize steric repulsion with the 3,5-diaxial hydrogens, though rapid flipping can occur in solution.

Spectroscopic Fingerprint (The "Truth" Table)

The following table summarizes the diagnostic signals required to validate the compound.

SpectroscopyParameterTarget: P(III)-Cl (Active)Impurity: P(V)=O (Oxide)Impurity: P(V)-H (Hydrolysis)

P NMR
Chemical Shift (

)
145.0 – 150.0 ppm (Singlet)-5.0 – +5.0 ppm 3.0 – 10.0 ppm
Coupling (

)
No

(decoupled)
No

(decoupled)

Hz
(Doublet)

H NMR
Gem-dimethyl

0.8 – 1.2 ppm (2 x s)

1.0 – 1.3 ppm

1.0 – 1.3 ppm
Methylene (-CH₂-)

3.5 – 4.2 ppm (m)

4.0 – 4.5 ppm

3.8 – 4.3 ppm
IR Key Stretches P-Cl: ~480-520 cm⁻¹P-O-C: ~1020-1050 cm⁻¹P=O: ~1280-1300 cm⁻¹P-H: ~2400 cm⁻¹

Critical Insight: The


P NMR shift is the primary quality control metric. A shift from ~148 ppm to ~0 ppm indicates total degradation. The presence of a large doublet in the proton-coupled 

P NMR spectrum confirms the presence of the H-phosphonate (hydrolysis product).

Synthetic Pathway & Process Control

The synthesis involves the condensation of Phosphorus Trichloride (


) with Neopentyl Glycol (2,2-dimethyl-1,3-propanediol). This reaction is driven by the removal of HCl.
Reaction Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Process Parameters PCl3 PCl3 (Phosphorus Trichloride) Intermediate Intermediate (Open Chain Dichloridite) PCl3->Intermediate Anhydrous CH2Cl2 0°C to RT Diol Neopentyl Glycol (2,2-dimethyl-1,3-propanediol) Diol->Intermediate Product TARGET: P(III)-Cl (CAS 2428-06-0) Intermediate->Product Cyclization -HCl HCl HCl (Gas) Intermediate->HCl Cond1 Inert Atmosphere (N2/Ar) Cond2 Base Trap (NEt3) or N2 Sweep for HCl

Figure 1: Synthetic pathway for this compound showing reactants and critical byproduct removal.

Detailed Protocol

Reagents:

  • Phosphorus Trichloride (

    
    ): 1.0 eq (Freshly distilled)
    
  • Neopentyl Glycol: 1.0 eq (Dried under vacuum)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Base (Optional): Triethylamine (2.0 eq) if HCl gas sweep is not feasible.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with an addition funnel, N₂ inlet, and a bubbler (to monitor HCl evolution).

  • Solvation: Dissolve

    
     in anhydrous DCM at 0°C under inert atmosphere.
    
  • Addition: Dissolve Neopentyl Glycol in DCM. Add this solution dropwise to the

    
     over 60 minutes. Note: Exothermic reaction. Maintain Temp < 5°C.
    
  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If using a base, the amine hydrochloride salt will precipitate.

  • Purification:

    • If Base used: Filter the precipitate under inert gas (Schlenk filtration).

    • If No Base: Degas the solution with N₂ for 1 hour to remove residual HCl.

  • Isolation: Remove solvent under reduced pressure. Distill the residue under high vacuum (typically 60-70°C at 0.5 mmHg).

  • Validation: Immediately acquire

    
    P NMR in 
    
    
    
    . Target peak: ~148 ppm.

Handling, Stability & Degradation Pathways

The P(III)-Cl bond is extremely moisture-sensitive. Upon contact with water, it hydrolyzes to the H-phosphonate (often misidentified as a phosphite). Oxidation leads to the Phosphorochloridate.

Degradation Logic Diagram

Degradation Target Target: P(III)-Cl (CAS 2428-06-0) 31P: ~148 ppm H_Phosphonate Hydrolysis Product (H-Phosphonate) CAS 4090-60-2 31P: ~5 ppm (J_PH ~700Hz) Target->H_Phosphonate Hydrolysis (Fast) Oxide Oxidation Product (Phosphorochloridate) CAS 4090-55-5 31P: ~0 ppm Target->Oxide Oxidation (Slow) Water + H2O (Moisture) Water->Target Oxygen + O2 (Air) Oxygen->Target

Figure 2: Degradation pathways. The shift from 148 ppm to <10 ppm is the definitive sign of reagent failure.

Self-Validating Storage Protocol

To maintain scientific integrity, follow this storage protocol:

  • Container: Schlenk tube or Teflon-sealed vial stored inside a glovebox.

  • Temperature: -20°C.

  • Re-validation: Before any critical reaction (e.g., coupling to a nucleoside), run a "quick-check"

    
    P NMR.
    
    • Pass: Single peak > 140 ppm.[6][7]

    • Fail: Significant peaks < 10 ppm.[8][9]

References

  • National Institutes of Health (NIH). (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). Reaction of 2-chloro-5,5-dimethyl-(1,3,2)-dioxaphosphinane-2-oxide with diethyl phosphonate. Retrieved from [Link]

Sources

Reactivity of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane with nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and synthetic applications of this compound, a key intermediate in organophosphorus chemistry. We will explore its reactions with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, with a focus on reaction mechanisms, stereochemical outcomes, and practical experimental protocols. This document is intended for researchers, scientists, and drug development professionals who utilize organophosphorus compounds in their work.

Introduction: The Versatile Phosphorylating Agent

This compound, and its P(V) oxide analogue, are cyclic phosphorochloridates that serve as powerful reagents for introducing a phosphorus-containing moiety into organic molecules.[1] The core of this reagent is the 1,3,2-dioxaphosphorinane ring system, which is derived from 2,2-dimethyl-1,3-propanediol. This rigid six-membered ring structure imparts specific stereochemical constraints on reactions at the phosphorus center, making it a valuable tool for stereocontrolled synthesis.

The key to its reactivity lies in the highly electrophilic phosphorus atom bonded to an excellent leaving group, chloride. This P-Cl bond is readily susceptible to attack by a wide range of nucleophiles, enabling the formation of new P-O, P-N, and P-C bonds.[1] This versatility makes it an essential building block for synthesizing diverse organophosphorus compounds, from phosphoramidates to phosphonates, which have applications in medicinal chemistry and materials science.[2][3]

Synthesis and Physicochemical Properties

The most common and reliable method for synthesizing the P(V) analogue, this compound 2-oxide, involves the reaction of phosphorus oxychloride (POCl₃) with 2,2-dimethyl-1,3-propanediol.[1] The reaction is typically performed in an anhydrous aprotic solvent, such as toluene, in the presence of a tertiary amine base like triethylamine. The base is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1]

Experimental Protocol: Synthesis of this compound 2-oxide
  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a dry, inert atmosphere (N₂ or Ar) throughout the reaction.[1]

  • Reagents: Dry toluene is added to the flask, followed by 2,2-dimethyl-1,3-propanediol and triethylamine.

  • Reaction: The flask is cooled in an ice bath. A solution of phosphorus oxychloride in dry toluene is added dropwise from the dropping funnel.

  • Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

  • Workup: The triethylamine hydrochloride salt is removed by filtration. The solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by distillation or recrystallization to yield the final product with a purity of ≥95%.[1]

Table 1: Physicochemical Properties
PropertyValue
CAS Number 4090-55-5
Molecular Formula C₅H₁₀ClO₃P
Molecular Weight 184.56 g/mol
Appearance White crystalline solid
Melting Point 97-102 °C
Hazard Corrosive, moisture-sensitive[1]

General Principles of Reactivity with Nucleophiles

The reactivity of this compound is dominated by nucleophilic substitution at the tetracoordinate phosphorus center. The phosphorus atom is electron-deficient due to the high electronegativity of the attached oxygen and chlorine atoms, making it a prime target for electron-rich nucleophiles.

The reaction generally proceeds via a bimolecular mechanism, analogous to the Sₙ2 reaction at carbon.[4] The nucleophile attacks the phosphorus atom from the side opposite to the chloride leaving group (backside attack).[4] This leads to the formation of a transient pentacoordinate trigonal bipyramidal (TBP) intermediate or transition state.[5][6] The stability and subsequent breakdown of this intermediate dictate the stereochemical outcome of the reaction.

G cluster_0 General Nucleophilic Substitution Mechanism cluster_1 Transition State / Intermediate Reagents Nu:⁻ + Cl-P(O)R₂ TS [Nu---P(O)R₂---Cl]⁻ Reagents->TS Nucleophilic Attack Products Nu-P(O)R₂ + Cl⁻ TS->Products Leaving Group Departure

Figure 1: General mechanism of nucleophilic substitution at the phosphorus center.

Reactions with Specific Nucleophiles

Reaction with Alcohols and Alkoxides

Alcohols and their corresponding alkoxides are common nucleophiles that react with this compound to form phosphate esters. The choice between a neutral alcohol (alcoholysis) and an alkoxide (a much stronger nucleophile) can influence the reaction conditions and stereochemical outcome.

  • Mechanism & Causality: The reaction with an alcohol, typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine, proceeds through nucleophilic attack by the alcohol's hydroxyl group on the phosphorus center. The base serves to activate the alcohol and to scavenge the HCl byproduct. Using a pre-formed sodium or potassium alkoxide results in a much faster reaction due to the increased nucleophilicity of the RO⁻ species.

  • Stereochemistry: For cyclic systems like this, nucleophilic displacement reactions often proceed with a high degree of stereospecificity. The attack of the nucleophile typically occurs from the backside relative to the leaving group, resulting in an inversion of configuration at the phosphorus center.[5][7] This is a hallmark of a classic Sₙ2-type mechanism.[8]

Experimental Protocol: Synthesis of a Phosphate Ester
  • Setup: Under an inert atmosphere, dissolve this compound 2-oxide in a dry, aprotic solvent (e.g., THF, dichloromethane).

  • Reagents: Add the desired alcohol followed by the dropwise addition of triethylamine at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or ³¹P NMR).

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute acid solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

G cluster_workflow Experimental Workflow: Phosphorylation A 1. Dissolve Reagent in Anhydrous Solvent (Inert Atmosphere) B 2. Add Alcohol & Triethylamine at 0°C A->B Reagent Addition C 3. Stir at Room Temp (Monitor Progress) B->C Reaction D 4. Filter Salt & Perform Aqueous Wash C->D Workup E 5. Dry, Concentrate & Purify (Chromatography) D->E Purification

Figure 2: A typical experimental workflow for alcoholysis.

Reaction with Amines

Amines react readily with this compound to yield the corresponding phosphoramidates. These reactions are fundamental to the synthesis of many biologically relevant molecules and ligands.[2]

  • Mechanism & Causality: The mechanism is analogous to that of alcoholysis, involving the nucleophilic attack of the amine's lone pair on the electrophilic phosphorus atom. Two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used with an auxiliary non-nucleophilic base like triethylamine.[9] The reaction rate is influenced by the nucleophilicity and steric bulk of the amine.

  • Applications: This reaction is a key step in the synthesis of phosphoramidate prodrugs and is used to prepare precursors for cyclic diguanosine monophosphate (c-di-GMP).[2]

Table 2: Representative Reactions with Nucleophiles
NucleophileConditionsProduct TypeTypical Yield
Methanol (CH₃OH)Triethylamine, CH₂Cl₂, 0°C to RTPhosphate EsterHigh
Diethylamine (Et₂NH)2 equivalents, THF, RTPhosphoramidateGood to High
Phenylmagnesium bromideTHF, 0°CPhenylphosphonateModerate

Stereochemical Considerations

The stereochemical outcome of nucleophilic substitution at a chiral phosphorus center is a critical aspect of organophosphorus chemistry. For cyclic phosphorochloridates, the reaction pathway is heavily influenced by the ring structure.

Studies on related 1,3,2-dioxaphosphorinane systems have shown that nucleophilic displacement of the chloride generally proceeds with inversion of configuration at the phosphorus atom.[7] This provides strong evidence for a mechanism involving backside attack by the nucleophile, passing through a trigonal bipyramidal transition state where the incoming nucleophile and the outgoing chloride occupy apical positions.

G cluster_info Stereochemical Pathway Start Substrate (R-configuration at P) TS Trigonal Bipyramidal Transition State (Backside Attack) Start->TS Nu⁻ Attack End Product (S-configuration at P) TS->End Cl⁻ Departure info Overall Result: Inversion of Stereochemistry

Figure 3: Inversion of configuration during nucleophilic substitution.

Safety and Handling

This compound 2-oxide is a corrosive and moisture-sensitive compound.[1]

  • Handling: It should always be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Storage: The compound must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[1] Hydrolysis will produce hydrochloric acid and the corresponding phosphoric acid, degrading the reagent.

Conclusion

This compound is a highly valuable and reactive phosphorylating agent. Its reactions with nucleophiles such as alcohols and amines are efficient and often stereospecific, typically proceeding with an inversion of configuration at the phosphorus center. A thorough understanding of its reactivity, guided by the principles of nucleophilic substitution, allows for the rational design and synthesis of a vast array of complex organophosphorus compounds for applications spanning from drug discovery to materials science.

References

  • Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies . Semantic Scholar. [Link]

  • Reaction of 2-chloro-5,5-dimethyl-(1,3,2)-dioxaphosphinane-2-oxide (5a) with diethyl phosphonate (7a) . ResearchGate. [Link]

  • Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies . PMC. [Link]

  • Stereochemistry of electrophilic and nucleophilic substitutions at phosphorus . (PDF) ResearchGate. [Link]

  • 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide . SIELC Technologies. [Link]

  • 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide - Substance Details . EPA. [Link]

  • US3316333A - Process for the preparation of phosphonites and phosphinites.
  • Synthesis of phosphites and phosphates of neuraminic acid and their glycosyl donor properties . PubMed. [Link]

  • Stereochemistry of Nucleophilic Substitution Reactions . YouTube. [Link]

  • General Features of Nucleophilic Substitution Reactions . St. Paul's Cathedral Mission College. [Link]

  • Arbuzov Reaction . Organic Chemistry Portal. [Link]

  • Michaelis–Arbuzov reaction . J&K Scientific LLC. [Link]

  • REACTIONS WITH NUCLEOPHILES – ATTACK AT THE METAL . Lecture Notes. [Link]

  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds . Scientific & Academic Publishing. [Link]

  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction . Chemistry LibreTexts. [Link]

Sources

In-Depth Technical Guide: Physical Properties, Mechanistic Pathways, and Handling Protocols of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (CAS 2428-06-0) and its oxidized derivative, this compound 2-oxide (DMOCP, CAS 4090-55-5), are highly specialized cyclic phosphorochloridates[1]. As a Senior Application Scientist, I frequently utilize these reagents in the synthesis of complex organophosphorus compounds, including cyclic diguanosine monophosphate (c-di-GMP) and custom nucleoside phosphonic acids[2]. This guide deconstructs the physical properties, thermodynamic stability, and self-validating experimental protocols required to master these reagents in a drug development setting.

Molecular Architecture and Physical Properties

The structural foundation of these compounds relies on a six-membered dioxaphosphorinane ring. The physical state and reactivity profile shift significantly depending on the oxidation state of the central phosphorus atom.

Quantitative Data Summary

Table 1: Comparative Physical Properties of P(III) and P(V) Derivatives

PropertyThis compoundThis compound 2-oxide
CAS Number 2428-06-0[1]4090-55-5[3]
Oxidation State P(III) (Chlorophosphite)P(V) (Chlorophosphate / DMOCP)
Molecular Weight 168.56 g/mol [4]184.56 g/mol [3]
Physical State Colorless to yellow liquid[5]Crystalline solid / powder[3]
Density 1.215 g/mL[5]1.416 g/cm³[3]
Boiling Point 46.0–47.0 °C (at 1.6 mmHg)[5]152.1 °C (at 760 mmHg)[3]
Melting Point N/A (Liquid at RT)97–102 °C[6]
Refractive Index 1.4740–1.4760[5]N/A
Causality of Physical Properties

The 5,5-dimethyl substitution is not merely a structural anomaly; it provides critical steric shielding. In acyclic phosphorylating agents (e.g., diethyl chlorophosphate), the phosphorus center is highly susceptible to rapid, uncontrolled hydrolysis. In contrast, the gem-dimethyl groups in the dioxaphosphorinane ring project axially and equatorially, creating a steric bulk that repels ambient moisture, thereby increasing the reagent's shelf-life and handling stability[1]. Furthermore, this rigid chair conformation locks the stereoelectronic trajectory, ensuring that incoming nucleophiles attack the phosphorus center with high regioselectivity.

Chemical Reactivity and Mechanistic Pathways

The primary function of this compound is to act as a highly efficient phosphorylating agent[2]. The mechanism of action is driven by the electrophilicity of the phosphorus atom, which is enhanced by the electron-withdrawing chlorine and oxygen atoms.

When exposed to a nucleophilic target (such as the hydroxyl group of a nucleoside), the reaction proceeds via an


 mechanism. The chlorine atom acts as an excellent leaving group. The rigid ring structure prevents pseudorotation of the pentacoordinate intermediate, leading to a predictable inversion of stereochemistry at the phosphorus center.

Phosphorylation_Pathway N1 2,2-Dimethyl-1,3-propanediol (Starting Material) N3 Anhydrous Toluene + TEA (0°C to 25°C) N1->N3 N2 Phosphorus Trichloride (PCl3) or POCl3 N2->N3 N4 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphorinane N3->N4 Cyclization & HCl Elimination N6 Phosphorylated Intermediate (c-di-GMP Precursor) N4->N6 SN2(P) Substitution N5 Nucleophilic Target (e.g., Nucleoside OH) N5->N6 Base-Catalyzed Coupling

Figure 1: Synthesis and application workflow of this compound.

Experimental Methodologies & Handling Protocols

To ensure reproducibility, the synthesis and application of this reagent must be treated as a self-validating system. The following protocol details the synthesis of the P(V) 2-oxide (DMOCP), which is the most widely reported and reliable method for downstream drug development[2].

Protocol: Self-Validating Synthesis of DMOCP

Step 1: Inert Atmosphere Setup

  • Action: Purge a three-neck round-bottom flask with ultra-high purity Argon for 15 minutes.

  • Causality: The P-Cl bond is highly sensitive to moisture[2]. Even trace ambient humidity will hydrolyze the phosphorylating agent into an inactive phosphonic acid derivative.

Step 2: Reagent Dissolution

  • Action: Dissolve 1.0 equivalent of 2,2-dimethyl-1,3-propanediol in anhydrous toluene. Add 2.1 equivalents of Triethylamine (TEA).

  • Causality: Toluene is selected because its low dielectric constant suppresses the formation of ionic side products, favoring the concerted cyclization pathway. TEA is required to neutralize the HCl generated during the reaction.

Step 3: Controlled Phosphorylation

  • Action: Cool the system to 0 °C. Dropwise, add 1.0 equivalent of Phosphorus Oxychloride (

    
    ) over 30 minutes.
    
  • Self-Validation Checkpoint: The immediate formation of a dense white precipitate (TEA·HCl) acts as an in-situ visual validation. If the precipitate does not form, the

    
     has likely degraded, and the reaction must be aborted.
    

Step 4: Isolation and Argentometric Validation

  • Action: Filter the TEA·HCl salt under argon. Concentrate the filtrate in vacuo to yield the crude product.

  • Self-Validation Checkpoint: Perform an argentometric titration (using

    
    ) on a 10 mg aliquot of the product[5]. The stoichiometric precipitation of AgCl confirms the preservation of the active P-Cl bond, validating the reagent's efficacy before it is introduced to expensive nucleoside targets.
    

Applications in Advanced Therapeutics

In drug development, this compound and its 2-oxide are indispensable for synthesizing cyclic diguanosine monophosphate (c-di-GMP)[2]. c-di-GMP is a crucial secondary messenger in bacteria, regulating biofilm formation and pathogenicity. By utilizing this specific phosphorylating agent, researchers can achieve high-yield phosphodiester bond formation with minimal side reactions, accelerating the discovery of novel anti-biofilm antibiotics and immunomodulatory therapeutics.

References

  • Benchchem - this compound: Chemical Synthesis Applications.2

  • Echemi - 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinan-2-one Physical Properties. 3

  • Sigma-Aldrich - this compound 2-oxide Properties. 6

  • CymitQuimica - CAS 2428-06-0: this compound. 1

  • Benchchem - CAS 2428-06-0 Structural and Physical Properties. 4

  • Fisher Scientific - this compound, 97%, AcroSeal™. 5

Sources

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane literature review

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane , a critical organophosphorus intermediate used in the synthesis of ligands for homogeneous catalysis, flame retardants, and antioxidants.[1]

Synonyms: Neopentylene phosphorochloridite; 5,5-Dimethyl-2-chloro-1,3,2-dioxaphosphorinane CAS Registry Number: 796-22-5 (P(III) Chloride); Note: Often confused with its oxide (CAS 4090-55-5) or sulfide (CAS 4090-51-1).[1]

Part 1: Executive Summary

This compound is a cyclic phosphorochloridite derived from neopentyl glycol.[1] It serves as a highly reactive electrophilic phosphorus(III) building block. Its rigid six-membered ring structure imparts unique steric and electronic properties, making it a preferred backbone for synthesizing bulky phosphite and phosphoramidite ligands used in enantioselective catalysis (e.g., Rh-catalyzed hydroformylation).[1] Unlike acyclic analogs, the neopentyl backbone offers enhanced hydrolytic stability and specific bite angles in metal coordination.[1]

Part 2: Chemical Profile & Properties[1][2][3]

PropertyData
Molecular Formula C₅H₁₀ClO₂P
Molecular Weight 168.56 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~80–85 °C at 10 mmHg (Estimated based on analogs)
Oxidation State Phosphorus (III)
Reactivity Class Electrophilic; Moisture-sensitive; Corrosive
Key Derivative This compound 2-oxide (CAS 4090-55-5)
Structural Integrity

The 5,5-dimethyl substitution on the 1,3,2-dioxaphosphorinane ring locks the conformation, reducing ring flipping compared to unsubstituted analogs.[1] This "Thorpe-Ingold" effect enhances the stability of derived ligands and influences the stereoselectivity of catalytic processes.

Part 3: Synthesis Protocol

Objective: Preparation of this compound from neopentyl glycol and phosphorus trichloride.

Reaction Scheme

The synthesis proceeds via the condensation of a 1,3-diol with PCl₃, releasing two equivalents of HCl.[1]

Synthesis Reactants Neopentyl Glycol + PCl3 Intermediate Intermediate Monochloridite Reactants->Intermediate -HCl Product 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphorinane Intermediate->Product Cyclization -HCl Byproduct 2 HCl (Gas) Intermediate->Byproduct

Figure 1: Stepwise condensation mechanism forming the cyclic phosphorochloridite.

Detailed Methodology

Safety Warning: PCl₃ is highly toxic and reacts violently with water.[1] Perform all operations in a fume hood under inert atmosphere (N₂ or Ar).

  • Equipment Setup:

    • 3-neck round-bottom flask (500 mL) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an HCl scrubber (NaOH trap).[1]

    • Inert gas inlet (Nitrogen).

  • Reagents:

    • Phosphorus Trichloride (PCl₃): 1.05 equivalents (slight excess).

    • Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol): 1.0 equivalent.[1]

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

    • Base (Optional but recommended): Triethylamine (2.05 equiv) to scavenge HCl, or rely on reflux to drive off HCl gas. Note: The "base-free" reflux method is preferred for industrial scale to avoid amine salt filtration.[1]

  • Procedure (Base-Free Reflux Method):

    • Step 1: Charge the flask with PCl₃ (1.05 equiv) and anhydrous solvent. Cool to 0°C.[1]

    • Step 2: Dissolve Neopentyl Glycol in the minimum amount of solvent.[1] Add this solution dropwise to the PCl₃ over 60 minutes. Crucial: Slow addition prevents oligomerization.[1]

    • Step 3: Allow the mixture to warm to room temperature. Evolution of HCl gas will be observed.[2][3]

    • Step 4: Heat the mixture to reflux (40°C for DCM, 110°C for Toluene) for 2–4 hours to drive the reaction to completion and expel remaining HCl.

    • Step 5: Solvent Removal: Remove solvent under reduced pressure.[1]

    • Step 6: Purification: Distill the residue under high vacuum.[1] The product is moisture-sensitive; store under nitrogen.[1]

Part 4: Reactivity & Applications

The P-Cl bond is the site of reactivity, allowing nucleophilic attack by alcohols, amines, and organometallics.[1]

Ligand Synthesis (Phosphites & Phosphoramidites)

Reaction with chiral alcohols (ROH) or amines (R₂NH) yields bulky monodentate or bidentate ligands.

  • Mechanism: Nucleophilic substitution at Phosphorus (Sɴ2-like).[1]

  • Application: These ligands are essential for Rh-catalyzed hydroformylation (converting alkenes to aldehydes) and Pd-catalyzed cross-coupling.[1]

Oxidation to P(V) Species
  • Oxide: Reaction with oxidizing agents (tBuOOH or O₂) yields This compound 2-oxide (CAS 4090-55-5), a stable phosphate intermediate.[1]

  • Sulfide: Reaction with elemental sulfur yields the sulfide derivative, often used as a precursor for antioxidants.[1]

Workflow Diagram: Reactivity Pathways

Reactivity Core 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphorinane (P-Cl Electrophile) Phosphite Phosphite Ligands (P-OR) Core->Phosphite Substitution Phosphoramidite Phosphoramidites (P-NR2) Core->Phosphoramidite Aminolysis Phosphonite Phosphonites (P-C) Core->Phosphonite Alkylation Phosphate Phosphate Oxide (P=O) Core->Phosphate Oxidation Alcohol + Alcohol (ROH) / Base Alcohol->Phosphite Amine + Amine (R2NH) / Base Amine->Phosphoramidite Grignard + Grignard (RMgX) Grignard->Phosphonite Oxidant + Oxidant (O2/tBuOOH) Oxidant->Phosphate

Figure 2: Divergent synthesis pathways from the core phosphorochloridite.[1]

Part 5: Handling & Safety (E-E-A-T)

Trustworthiness: The protocols described here rely on the exclusion of moisture. The P-Cl bond hydrolyzes rapidly to form H₃PO₃ and HCl, which degrades the reagent and corrodes equipment.[1]

  • Storage: Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1]

  • Spill Control: Neutralize spills with sodium bicarbonate or lime before disposal.[1] Do not use water directly on the concentrated chemical.

References

  • Sigma-Aldrich. this compound 2-oxide Product Sheet. (Used for physical property correlation of the oxide derivative). Link

  • PubChem. Compound Summary: this compound 2-oxide (CAS 4090-55-5).[1][4]Link

  • Santa Cruz Biotechnology. this compound 2-oxide Safety Data Sheet.Link

  • Van Rooy, A., et al. "Phosphorus(III) Ligands in Homogeneous Catalysis."[1] Kluwer Academic Publishers, 2012.[1] (General reference for phosphorochloridite ligand synthesis).

  • Grokipedia. Phosphorochloridite Overview and Reactivity.[1]Link

Sources

Methodological & Application

Reaction of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane with primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Neopentyl-Protected Phosphoramidites

Executive Summary

This guide details the protocol for synthesizing 2-(alkylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinanes via the nucleophilic substitution of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (neopentylene phosphorochloridite) with primary amines.

Unlike standard ethylene-glycol derived phosphoramidites, the 5,5-dimethyl (neopentyl) backbone incorporates the gem-dimethyl effect (Thorpe-Ingold effect). This structural rigidity significantly enhances thermal and hydrolytic stability, making these constructs ideal ligands for asymmetric catalysis and robust precursors for nucleotide synthesis.

Key Technical Advantages:

  • Enhanced Stability: The neopentyl backbone retards hydrolysis compared to unsubstituted dioxaphosphorinanes.

  • Self-Validating QC: Distinct

    
    P NMR shifts allow real-time monitoring of reaction progress (P-Cl 
    
    
    
    P-N).
  • Scalability: The protocol is designed for scale-up from milligram to multigram quantities.

Reaction Mechanism & Chemical Logic

The reaction proceeds via an


-like nucleophilic substitution at the phosphorus(III) center. The primary amine attacks the electrophilic phosphorus, displacing the chloride ion. A non-nucleophilic base (Triethylamine, Et

N) is strictly required to scavenge the generated HCl, driving the equilibrium forward and preventing acid-catalyzed decomposition of the phosphoramidite product.

Reaction Scheme:



ReactionMechanism Reagent 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphorinane (Electrophile) TS Transition State [Pentacoordinate P] Reagent->TS + Amine Amine Primary Amine (R-NH2) (Nucleophile) Amine->TS Product Phosphoramidite (P-N Bond Formed) TS->Product - Cl⁻ Salt Et3N·HCl (Precipitate) TS->Salt + Et3N

Figure 1: Mechanistic pathway of phosphoramidite formation via nucleophilic substitution.

Experimental Protocol

Materials & Preparation
  • Reagent: this compound (Store under inert gas; moisture sensitive).

  • Solvent: Anhydrous THF or Toluene (Dried over Na/Benzophenone or molecular sieves; water content <50 ppm is critical).

  • Base: Triethylamine (Et

    
    N), distilled from CaH
    
    
    
    and stored over KOH.
  • Amine: Primary amine (Dried; if liquid, distill; if solid, dry under high vacuum).

Step-by-Step Methodology

Step 1: Setup Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush continuously with dry Nitrogen (


) or Argon (

).

Step 2: Reagent Dissolution Charge the flask with This compound (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

Step 3: Base Addition Add Triethylamine (1.1 - 1.2 equiv) via syringe. Note: Et


N is added before the amine to ensure immediate scavenging of HCl.

Step 4: Amine Addition Dissolve the Primary Amine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction flask over 15–20 minutes.

  • Observation: A white precipitate (Et

    
    N·HCl) will form immediately, indicating reaction progress.
    

Step 5: Reaction & Monitoring Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Checkpoint: Take a 0.5 mL aliquot, dilute with dry

    
     (benzene-d6), and run a 
    
    
    
    P NMR
    .
    • Complete: Disappearance of starting material (~148 ppm).

    • Product: Appearance of single peak (~138–142 ppm).

Step 6: Workup

  • Filtration: Filter the reaction mixture through a Schlenk frit or a pad of Celite under an inert atmosphere to remove the Et

    
    N·HCl salt.[1][2] Do not use standard filter paper in open air to avoid hydrolysis.
    
  • Concentration: Remove solvent from the filtrate under reduced pressure (Rotavap) at <40°C.

  • Purification:

    • Liquids: Vacuum distillation.

    • Solids: Recrystallization (typically from Hexane/Toluene).

    • Chromatography: If necessary, use Basic Alumina or Silica Gel pre-treated with 5% Et

      
      N/Hexane. (Acidic silica will hydrolyze the P-N bond).
      

Quality Control & Characterization

The


P NMR spectrum is the primary tool for validation. The shift provides immediate structural confirmation.

Table 1:


P NMR Chemical Shift Diagnostics (referenced to 85% H

PO

)
SpeciesChemical Shift (

ppm)
DescriptionAction
Starting Material (P-Cl) 145 – 155 Sharp singletContinue stirring.
Product (P-NH-R) 135 – 145 Sharp singletProceed to workup.
H-Phosphonate (Hydrolysis) 5 – 20 Doublet (

Hz)
FAILURE: Wet solvents used. Restart.
Phosphate Oxide (P=O) -5 – +5 SingletFAILURE: Air leak/Oxidation.
Workflow Diagram

Workflow Setup 1. Setup: Flame-dry Glassware Inert Atmosphere (N2/Ar) Mix 2. Mix: P-Cl Reagent + Et3N Solvent: Dry THF, 0°C Setup->Mix Add 3. Add: Primary Amine (Dropwise) Precipitate forms (Et3N·HCl) Mix->Add React 4. React: Warm to RT Stir 2-4 Hours Add->React QC 5. QC Check: 31P NMR Target: ~140 ppm React->QC Decision Conversion > 98%? QC->Decision Workup 6. Workup: Filter Salt (Inert) Evaporate Solvent Decision->Workup Yes Fail Troubleshoot: Check Water/O2 content Decision->Fail No (P-Cl remains or Hydrolysis) Purify 7. Purify: Distillation or Recrystallization Workup->Purify

Figure 2: Operational workflow for the synthesis and validation of phosphoramidites.

Troubleshooting & Stability Notes

  • Hydrolysis Sensitivity:

    • The P-N bond is labile to acid. Even slightly acidic silica gel can degrade the product during purification. Always dope the eluent with 1-5% Triethylamine if chromatography is required [1].

    • Symptom:[3][4][5] Appearance of a doublet at

      
       10-20 ppm in NMR (
      
      
      
      Hz) indicates formation of the H-phosphonate via hydrolysis [2].
  • Oxidation:

    • Phosphoramidites can oxidize to phosphoramidates (P=V) upon exposure to air.

    • Symptom:[3][4][5] Signal at

      
       ~0 ppm. Store products under Argon at -20°C.
      
  • Steric Bulk:

    • The 5,5-dimethyl group provides steric protection, making these reagents more stable than their ethylene glycol counterparts. However, extremely bulky amines (e.g., tert-butylamine) may require longer reaction times or reflux due to steric congestion at the phosphorus center.

References

  • Sigma-Aldrich. this compound 2-oxide Product Analysis. (Note: Reference establishes the neopentyl backbone stability and structural analogs).

  • Hebrew University of Jerusalem. 31 Phosphorus NMR: Chemical Shift Ranges and Coupling Constants. (Authoritative guide on P(III) vs P(V) shifts).

  • TriLink BioTechnologies. 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. (Validation of phosphoramidite shift ranges).

  • National Institutes of Health (PubChem). 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide. (Structural data for the backbone).

Sources

Application Note: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane in Peptide Chemistry

[1][2][3]

Executive Summary

This compound exists in two primary oxidation states utilized in peptide synthesis: the P(V) oxide (often abbreviated as DMOCP ) and the P(III) chloride (Neopentylene chlorophosphite ).

  • DMOCP (P

    
    ):  A potent condensing agent used to drive thermodynamically unfavorable reactions, such as head-to-tail peptide cyclization and the synthesis of cyclic dinucleotides (STING agonists). It functions analogously to BOP/PyBOP but generates a distinct phosphate byproduct that is often easier to remove.
    
  • Neopentylene Chlorophosphite (P

    
    ):  A derivatizing reagent used to introduce the 5,5-dimethyl-1,3,2-dioxaphosphorinane ring onto amino acid side chains (Ser/Thr/Tyr). This moiety serves as a bioreversible protecting group  (prodrug strategy) or a stable phosphate mimic, enhancing the lipophilicity and cellular permeability of phosphopeptides.
    

Part I: DMOCP as a Peptide Coupling & Cyclization Reagent

Mechanism of Action

DMOCP functions by activating carboxylic acids to form a mixed anhydride intermediate. Unlike carbodiimides (DCC/EDC), which form O-acylisoureas, DMOCP forms a reactive acyl phosphonate species. This intermediate is highly susceptible to nucleophilic attack by amines, facilitating rapid amide bond formation with minimal racemization.

Key Advantages:

  • High Reactivity: Effective for sterically hindered amino acids (e.g., N-methylated residues, Aib).

  • Cyclization Efficiency: Promotes intramolecular head-to-tail cyclization at low concentrations, reducing dimerization.

  • Solubility: The reagent and its byproducts are soluble in common organic solvents (DCM, DMF), simplifying workup.

Visualization: DMOCP Activation Pathway

DMOCP_MechanismDMOCPDMOCP (Reagent)(P-Cl Electrophile)IntermediateMixed Anhydride(Acyl Phosphonate)DMOCP->IntermediateCl- Leaving GroupCarboxylPeptide-COOH(Nucleophile)Carboxyl->IntermediateAttack on PBaseBase (DIPEA)Base->IntermediateProton ScavengeProductCyclic Peptide(Amide Bond)Intermediate->ProductAminolysisByproductPhosphate Byproduct(Water Soluble)Intermediate->ByproductLeaving GroupAmineH2N-Peptide(Nucleophile)Amine->ProductAttack on C=O

Caption: Activation of carboxylic acid by DMOCP to form a mixed anhydride, followed by aminolysis to yield the peptide bond.

Protocol: Head-to-Tail Peptide Cyclization

Objective: Cyclization of the linear precursor H-Phe-Pro-Val-Orn(Boc)-Leu-OH using DMOCP.

Materials:

  • Linear Peptide (Side-chain protected, C-term/N-term free).

  • Reagent: DMOCP (this compound 2-oxide).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DCM (Dilution is critical).

Step-by-Step Methodology:

  • Preparation of Linear Precursor:

    • Ensure the linear peptide is fully deprotected at the N- and C-termini (e.g., TFA cleavage from 2-CTC resin) but retains side-chain protection (e.g., Boc/tBu).

    • Note: DMOCP is compatible with acid-labile protecting groups if the reaction is kept neutral/basic.

  • Dilution (Pseudo-High Dilution):

    • Dissolve the linear peptide in anhydrous DMF to a concentration of 0.5 – 1.0 mM .

    • Rationale: High dilution favors intramolecular cyclization over intermolecular dimerization.

  • Activation & Cyclization:

    • Add DIPEA (3.0 equivalents) to the peptide solution.

    • Add DMOCP (1.2 – 1.5 equivalents) in one portion.

    • Stir the reaction under inert atmosphere (N2/Ar) at room temperature.

  • Monitoring:

    • Monitor via HPLC/LC-MS every 30 minutes. The reaction is typically complete within 1–4 hours.

    • Success Indicator: Disappearance of the linear mass [M+H]+ and appearance of the cyclic mass [M-18+H]+.

  • Workup:

    • Evaporate DMF under reduced pressure.

    • Dissolve residue in EtOAc/DCM and wash with 5% NaHCO3 (remove phosphate byproduct), 1M KHSO4, and Brine.

    • Dry over Na2SO4 and concentrate.[3]

Part II: Neopentylene Chlorophosphite for Phosphopeptide Synthesis

Mechanism of Action

The P(III) chloride form reacts with hydroxyl groups (Ser/Thr/Tyr) to form a phosphite triester . This intermediate is then oxidized (using t-BuOOH or Iodine) to a phosphate triester . Unlike standard benzyl/methyl phosphate protection, the 5,5-dimethyl-1,3,2-dioxaphosphorinane ring is extremely stable toward hydrolysis. It is often used to create "HepDirect" prodrugs or stable analogs where the phosphate is masked to allow cell permeation, and is only cleaved intracellularly by specific cytochrome P450 enzymes (CYP3A4).

Visualization: Phosphorylation & Oxidation Pathway

Phosphorylation_MechanismSubstrateFmoc-Ser-OH(Side Chain -OH)IntermediatePhosphite Triester(P-III Intermediate)Substrate->IntermediateNucleophilic Substitution(Base: TEA)ReagentNeopentylene Chlorophosphite(P-III Reagent)Reagent->IntermediateProductCyclic Phosphate Triester(P-V Product)Intermediate->ProductOxidationOxidantOxidant(t-BuOOH or I2)Oxidant->Product

Caption: Synthesis of cyclic phosphate triesters via P(III) phosphitylation followed by oxidation.

Protocol: Synthesis of Fmoc-Ser(PO-Neopentyl)-OH Building Block

Objective: Synthesis of a stable, lipophilic phosphoserine building block for SPPS.

Materials:

  • Fmoc-Ser-OAlkyl (Carboxyl protected, e.g., Fmoc-Ser-OtBu or Fmoc-Ser-OBzl).

  • Reagent: this compound (P-III).[4]

  • Oxidant: tert-Butyl hydroperoxide (5.5 M in decane).

  • Base: Triethylamine (TEA).

Step-by-Step Methodology:

  • Phosphitylation:

    • Dissolve Fmoc-Ser-OtBu (1.0 eq) in anhydrous DCM at 0°C.

    • Add TEA (1.5 eq) followed by dropwise addition of Neopentylene chlorophosphite (1.1 eq).

    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Checkpoint:

      
      P NMR should show a single peak around ~120-130 ppm (characteristic of P(III) phosphite).
      
  • Oxidation:

    • Cool the mixture to -20°C.

    • Add t-BuOOH (1.5 eq) slowly.

    • Stir for 30 minutes.

    • Checkpoint:

      
      P NMR shift moves to ~ -5 to -15 ppm (characteristic of P(V) phosphate).
      
  • Carboxyl Deprotection (for SPPS use):

    • If the C-terminus was tBu protected, treat with TFA/DCM (1:1) to yield the free acid: Fmoc-Ser(PO-Neopentyl)-OH .

    • Note: The cyclic phosphate ring is stable to TFA.

  • Application in SPPS:

    • Use this building block in standard Fmoc SPPS. The neopentyl group will remain intact throughout synthesis and cleavage, yielding a "masked" phosphopeptide .

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Cyclization) Dimerization due to high concentration.Increase dilution to <1 mM. Add reagent slowly via syringe pump.
Incomplete Coupling Steric hindrance of N-methyl amino acids.Use DMOCP at 50°C (microwave assisted) or switch solvent to NMP.
Hydrolysis of Reagent Moisture in solvent/atmosphere.DMOCP and Chlorophosphites are moisture sensitive. Use strictly anhydrous solvents and Ar atmosphere.
Oxidation Failure (P-III) Old oxidant or steric bulk.Switch from t-BuOOH to Iodine/Pyridine/Water or mCPBA (careful with Fmoc stability).

References

  • Cyclic Dinucleotide Synthesis (STING Agonists)

    • Title: Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists.
    • Source: ACS Public
    • Context: Describes the use of DMOCP for the critical cycliz
    • URL:[Link]

  • Phosphopeptide Prodrug Strategies

    • Title: Biologically-cleavable phosphate protective groups: 4-Acyloxy-1,3,2-dioxaphosphorinanes as neutral l
    • Source: Tetrahedron Letters.
    • Context: Foundational work on using dioxaphosphorinane rings as stable, bio-reversible protecting groups.
    • URL:[Link]

  • Reagent Properties & Safety

    • Title: this compound 2-oxide (Product Specification).[4][1][5]

    • Source: Sigma-Aldrich.[6][7]

  • General Phosphopeptide Synthesis

    • Title: The synthesis of phosphopeptides.
    • Source: Biopolymers (Peptide Science).
    • Context: Review of phosphorylation strategies including P(III) vs P(V) reagents.
    • URL:[Link]

Technical Guide: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the applications of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (and its oxidized derivative, DMOCP ) in medicinal chemistry.[1][2][3] It focuses on two high-impact areas: the synthesis of Cyclic Dinucleotide (CDN) STING agonists and the development of Cyclic Phosphate Prodrugs (related to HepDirect™ technology).

Executive Summary & Chemical Profile[4]

This compound refers to a class of phosphorus heterocycles used primarily as phosphorylating agents and activating reagents . In medicinal chemistry, they are critical for constructing complex nucleotide architectures and liver-targeting prodrugs.

Key Reagents

The term is often used interchangeably for two distinct oxidation states. It is critical to distinguish them:

Reagent NameAbbr.CASOxidation StatePrimary Application
This compound DM-DOP-Cl 4090-51-1P(III) Synthesis of cyclic phosphate/thiophosphate prodrugs.
This compound 2-oxide DMOCP 4090-55-5P(V) Condensing agent for Cyclic Dinucleotide (CDN) synthesis (STING agonists).

Application I: Synthesis of Cyclic Dinucleotides (STING Agonists)

Cyclic dinucleotides (e.g., cGAMP) are potent activators of the STING (Stimulator of Interferon Genes) pathway, a major target in cancer immunotherapy. DMOCP is the industry-standard reagent for the challenging "macrocycle closure" step, converting linear dinucleotides into cyclic forms.

Mechanism of Action: DMOCP-Mediated Cyclization

DMOCP acts as a highly reactive condensing agent. It activates the 3'-phosphate (or H-phosphonate) of a linear dinucleotide, creating a mixed anhydride intermediate. The free 5'-hydroxyl group then attacks the activated phosphorus, displacing the dimethyl-phosphate byproduct and closing the macrocycle.

DMOCP_Cyclization Linear Linear Dinucleotide (3'-Phosphate / 5'-OH) Intermediate Mixed Anhydride Intermediate Linear->Intermediate + DMOCP (Activation) DMOCP DMOCP Reagent (Activator) DMOCP->Intermediate Cyclic Cyclic Dinucleotide (Protected) Intermediate->Cyclic Intramolecular Cyclization Byproduct Dimethyl Phosphate Anion (Leaving Group) Intermediate->Byproduct Elimination

Caption: DMOCP activates the terminal phosphate, facilitating intramolecular attack by the hydroxyl group to form the cyclic phosphodiester linkage.

Protocol: DMOCP-Mediated Macrocyclization

Objective: Cyclization of a linear dinucleotide (e.g., 5'-OH-G(2',5')pA-3'-H-phosphonate) to a protected cGAMP analog.

Reagents:

  • Substrate: Linear dinucleotide (fully protected, 5'-OH free).

  • Reagent: DMOCP (this compound 2-oxide).[2][4]

  • Solvent: Anhydrous Pyridine.

  • Oxidant: Iodine (

    
    ) in Pyridine/Water (if starting from H-phosphonate).[3]
    

Step-by-Step Methodology:

  • Preparation: Dry the linear dinucleotide precursor (0.1 mmol) by co-evaporation with anhydrous pyridine (

    
     mL). Dissolve in anhydrous pyridine (5 mL).
    
  • Activation: Add DMOCP (0.5 mmol, 5 equiv) to the solution under Argon atmosphere.

  • Cyclization: Stir at room temperature for 30–60 minutes. Monitor by

    
    P NMR.[3] The signal for the linear H-phosphonate (approx. 5-10 ppm) should disappear, replaced by the cyclic intermediate.
    
  • Oxidation (if H-phosphonate used): Add a solution of Iodine (0.2 M) in Pyridine/Water (98:2) until a dark color persists. Stir for 10 minutes to convert the P(III) linkage to the stable P(V) phosphodiester.

  • Quench: Add aqueous

    
     (10%) to quench excess iodine.
    
  • Workup: Dilute with DCM, wash with TEAB buffer (0.1 M), dry over

    
    , and concentrate.
    
  • Purification: Purify the protected CDN via reverse-phase HPLC or silica gel chromatography.

Application II: Cyclic Phosphate Prodrugs (HepDirect™ Analogs)

The 5,5-dimethyl-1,3,2-dioxaphosphorinane ring is a critical scaffold for liver-targeted prodrugs (related to the HepDirect™ technology). While HepDirect specifically utilizes a 4-aryl-substituted ring, the 5,5-dimethyl analog is the fundamental "parent" scaffold used to synthesize cyclic phosphate prodrugs that mask the negative charge of nucleotides, improving cellular permeability.

Mechanism: CYP450 Activation

These prodrugs are designed to be stable in plasma but cleaved inside hepatocytes. Cytochrome P450 enzymes (specifically CYP3A4 ) oxidize the ring, leading to ring opening and release of the active phosphorylated drug.

Prodrug_Activation Prodrug Cyclic Phosphate Prodrug (Intact Ring) Oxidized 4-Hydroxy Intermediate (Unstable) Prodrug->Oxidized Oxidation (CYP3A4) CYP CYP3A4 Enzyme (Liver) CYP->Oxidized Open Ring-Opened Monoester Oxidized->Open Spontaneous Ring Opening Active Active Nucleotide Monophosphate Open->Active β-Elimination Byproduct Vinyl Ketone Byproduct Open->Byproduct

Caption: CYP3A4 hydroxylates the ring C4 position, triggering spontaneous collapse to release the active drug payload.

Protocol: Synthesis of Nucleoside Cyclic Phosphates

Objective: Synthesis of a cyclic phosphate prodrug using the P(III) reagent DM-DOP-Cl .

Reagents:

  • Nucleoside: Protected nucleoside (e.g., 2',3'-isopropylidene adenosine).

  • Reagent: this compound (CAS 4090-51-1).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ).
    
  • Oxidant: tert-Butyl hydroperoxide (

    
    -BuOOH) or elemental Sulfur (
    
    
    
    ) for thiophosphates.

Step-by-Step Methodology:

  • Coupling: Dissolve the protected nucleoside (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM at -78°C.

  • Addition: Dropwise add This compound (1.2 equiv) dissolved in DCM.

  • Reaction: Allow the mixture to warm to 0°C over 1 hour. Formation of the P(III) phosphite intermediate is quantitative.

  • Oxidation (P-III

    
     P-V): 
    
    • For Phosphate: Add

      
      -BuOOH (5.0 M in decane, 2.0 equiv) at 0°C. Stir for 30 mins.
      
    • For Phosphorothioate: Add elemental Sulfur (

      
      ) dissolved in 
      
      
      
      /Pyridine.
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: The product is a cyclic phosphate triester. It is often a mixture of diastereomers (due to the chiral phosphorus center if the nucleoside is chiral). Separate via silica gel chromatography.

Stability & Handling Guidelines

Both reagents are moisture-sensitive and corrosive. Strict adherence to anhydrous techniques is required.

ParameterGuideline
Storage Store at -20°C under Argon/Nitrogen. The P(III) chloride degrades rapidly if exposed to moisture, releasing HCl.
Solvents Use only anhydrous solvents (Pyridine, DCM, MeCN) dried over molecular sieves (3Å or 4Å).
Quenching Excess reagent should be quenched with methanol or aqueous bicarbonate. Do not dispose of unquenched reagent in organic waste.
Toxicity Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage. Handle in a fume hood.

References

  • Cyclic Dinucleotide Synthesis: G Gaffney et al. "Vinylphosphonate-based cyclic dinucleotides enhance STING-mediated cancer immunotherapy." Eur. J. Med.[5] Chem. (2023).[2][5] Link[5]

  • DMOCP Reagent Profile: "this compound 2-oxide." PubChem Database. Link

  • HepDirect Prodrugs: Erion, M. D., et al. "Design, synthesis, and characterization of a series of cytochrome P(450) 3A-activated prodrugs (HepDirect prodrugs)." J. Am. Chem. Soc. (2004).[6] Link

  • Oligonucleotide Cyclization: Stawinski, J., & Strömberg, R. "Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry." Methods in Molecular Biology. Link

Sources

One-pot synthesis using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Synthesis Protocols Using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane and Its Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Oligonucleotide Synthesis, Cyclic Dinucleotides (STING Agonists), and Phospholipid Ether Analogs

Introduction and Mechanistic Rationale

The construction of complex organophosphorus compounds—such as cyclic dinucleotides (e.g., c-di-GMP, cGAMP) and functionalized phospholipid ether analogs—requires highly chemoselective reagents that can operate under mild conditions. This compound (NPC) , a P(III) phosphitylating agent, and its oxidized P(V) counterpart, This compound 2-oxide (DMOCP or NPCl) , have emerged as gold-standard reagents for one-pot, multi-step phosphorylations[1][2][3].

The Causality of the Dioxaphosphorinane Scaffold

The structural design of the 5,5-dimethyl-1,3,2-dioxaphosphorinane ring is not arbitrary; it is engineered for kinetic control.

  • Steric Shielding: The neopentyl-like 5,5-dimethyl substitution provides exceptional steric bulk around the phosphorus center[4][5]. This geometry suppresses off-target nucleophilic attacks and locks the intermediate into a stable conformation, preventing unwanted pseudo-rotation during the transition state[4].

  • Moisture Sensitivity vs. One-Pot Efficiency: P(III) intermediates are notoriously susceptible to hydrolytic degradation. By performing phosphitylation (or H-phosphonate activation) and subsequent oxidation/sulfurization in a single reaction vessel, researchers bypass the need to isolate fragile intermediates, thereby maximizing yield and preserving stereochemical integrity[3][6].

Workflow1 Substrate Alcohol Substrate (R-OH) Intermediate Phosphite Triester Intermediate Substrate->Intermediate Reagent NPC Reagent [P(III) Chloride] Reagent->Intermediate Base Pyridine Base (HCl Scavenger) Base->Intermediate Product Phosphate Triester Product Intermediate->Product One-Pot Oxidation Oxidant (I2 / H2O) Oxidation->Product

Figure 1: One-pot phosphitylation and oxidation workflow using the P(III) NPC reagent.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checks (e.g., HPLC sampling prior to oxidation) are embedded to confirm intermediate formation before proceeding to irreversible steps.

Protocol A: One-Pot H-Phosphonate Coupling via DMOCP (Phospholipid Synthesis)

This protocol utilizes the P(V) derivative, DMOCP, to activate an H-phosphonate monoester, facilitating nucleophilic attack by a second alcohol, followed by immediate oxidation to a phosphodiester[3].

Reagents & Materials:

  • H-phosphonate monoester (e.g., 12-(p-iodophenyl)dodecyl-H-phosphonate) (1.0 eq)

  • Second alcohol (e.g., N-BOC-ethanolamine) (3.0 eq)

  • DMOCP (NPCl) (3.0 eq)

  • Anhydrous Pyridine (Solvent and Base)

  • Oxidation Solution: Iodine in Pyridine/THF/Water (5:5:1 v/v/v)

Step-by-Step Methodology:

  • Activation and Coupling: Dissolve the dried H-phosphonate monoester (1.0 eq) and the second alcohol (3.0 eq) in anhydrous pyridine under an argon atmosphere.

    • Causality: Pyridine acts as both the solvent and an acid scavenger, preventing the degradation of acid-labile protecting groups (like BOC)[3].

  • DMOCP Addition: Add DMOCP (3.0 eq) to the stirring solution at room temperature. Stir for 40–60 minutes.

    • Validation Check: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the disappearance of the starting H-phosphonate and the formation of the mixed anhydride intermediate.

  • In Situ Oxidation: Once coupling is confirmed, inject the Iodine/Pyridine/THF/Water solution directly into the reaction flask. Stir for 10 minutes.

    • Causality: Water serves as the nucleophilic oxygen donor, while iodine oxidizes the phosphorus center. THF ensures the homogenous solubility of the iodine[3].

  • Quench and Workup: Quench the reaction with an aqueous sodium thiosulfate (

    
    ) solution.
    
    • Causality:

      
       instantly reduces unreacted 
      
      
      
      to
      
      
      , preventing unwanted oxidative side reactions during the organic extraction phase[3]. Extract the product using
      
      
      /MeOH.

Workflow2 HPhos H-Phosphonate Monoester Anhydride Mixed Anhydride Intermediate HPhos->Anhydride DMOCP DMOCP Activator [P(V) Oxide] DMOCP->Anhydride Activation Alcohol Second Alcohol (R'-OH) Alcohol->Anhydride Nucleophilic Attack Product Phosphodiester Product Anhydride->Product One-Pot Oxidation In Situ Oxidation (I2 / H2O) Oxidation->Product

Figure 2: One-pot H-phosphonate coupling and oxidation activated by DMOCP.

Protocol B: One-Pot Cyclization of Dinucleotides (c-di-GMP/cGAMP Synthesis)

This method highlights the use of DMOCP to force the macrocyclization of linear dinucleotides, a critical step in synthesizing STING pathway agonists[2][6][7].

Step-by-Step Methodology:

  • Macrocyclization: To a concentrated solution of the deprotected linear dinucleotide in anhydrous solvent, add DMOCP (3.5 eq). Stir vigorously for 10 minutes[2].

    • Causality: The high concentration of DMOCP rapidly activates the terminal phosphate, driving intramolecular cyclization over intermolecular polymerization[2].

  • Oxidation: Add

    
     (10 eq relative to DMOCP) followed immediately by solid 
    
    
    
    (1.3 eq). Stir for 5 minutes[2].
  • Quench: Pour the mixture into an Erlenmeyer flask containing

    
     and 
    
    
    
    (sodium bisulfite). Stir for 5 minutes to neutralize the iodine, then slowly add
    
    
    to neutralize the acidic byproducts.
    • Caution: The mixture will foam vigorously due to

      
       evolution. Ensure the receiving flask is adequately oversized[2].
      

Quantitative Data and Reaction Parameters

The following table summarizes the optimized stoichiometric parameters and expected outcomes for the one-pot methodologies described above, enabling rapid cross-comparison for assay development.

Target Molecule ClassReagent UsedSubstrate : Reagent RatioOxidation SystemReaction Time (Coupling + Ox)Expected YieldReference
Phospholipid Ether Analogs DMOCP (NPCl)1.0 : 3.0

/ Pyridine / THF /

40 min + 10 min75% – 85%[3]
Cyclic Dinucleotides (c-di-GMP) DMOCP1.0 : 3.5

/

(Solid)
10 min + 5 min60% – 70%[2]
cGAMP Prodrugs DMOCP1.0 : 3.5

/ Pyridine /

30 min + 15 min> 65%[6]
Phosphite Triesters NPC [P(III)]1.0 : 1.2

-BuOOH (Anhydrous)
60 min + 30 min> 90%[4][5]

References

  • Preparation of Hexacoordinated Tris(bidentate) Phosphorus Compounds with 1,3,2-Dioxaphosphorinane Rings. NMR and X-ray Crystallographic Studies of Their Conformation. ACS Publications. Retrieved from:[Link]

  • Synthesis and Biological Evaluation of a 2',3'-cGAMP Prodrug Analog Functionalized via Click Chemistry. LMU München (Dissertation, 2024). Retrieved from:[Link]

  • Alternative experimental procedure for the synthesis of 1: Using Phosphorus pentasulfide. Heidelberg University. Retrieved from:[Link]

  • One-Flask Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP). Semantic Scholar / Current Protocols. Retrieved from:[Link]

  • SYNTHESIS, CHARACTERIZATION AND APPLICATION OF POLYMERIC FLAME RETARDANT ADDITIVES OBTAINED BY CHEMICAL MODIFICATION. TDX. Retrieved from:[Link]

  • US11203610B2 - 2′3′ cyclic dinucleotides with phosphonate bond activating the sting adaptor protein.Google Patents.
  • Effect of Polar Head Group Modifications on the Tumor Retention of Phospholipid Ether Analogs: Role of the Quaternary Nitrogen. MDPI (Pharmaceutics 2023, 15(1), 171). Retrieved from:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk | Troubleshooting & FAQs

Reagent Identity Clarification: Before proceeding, verify your specific reagent. This guide primarily addresses the highly reactive P(III) species, which is the source of most experimental failures, but also covers the stable P(V) oxide.

FeatureP(III) Reagent (The "Troublemaker")P(V) Reagent (The "Stable" Form)
Name 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinaneThis compound 2-oxide
Common Name Neopentylene phosphorochloriditeNeopentylene phosphorochloridate
CAS 2428-06-0 4090-55-5
Reactivity High (Oxidation, Hydrolysis, Arbuzov)Moderate (Hydrolysis, Nucleophilic Attack)
Primary Use Phosphitylation, Ligand SynthesisPhosphorylation, Phosphate Synthesis

Part 1: Diagnostic Triage (31P NMR)

Q: My 31P NMR spectrum shows multiple peaks. How do I identify the side products?

A: Phosphorus NMR is your primary diagnostic tool. Use the table below to identify the species present in your reaction mixture. Note that shifts may vary slightly (± 1-2 ppm) depending on solvent (CDCl₃ vs C₆D₆).

Table 1: 31P NMR Diagnostic Guide
Chemical SpeciesOxidation StateApprox.[1][2][3] Shift (δ ppm)MultiplicityCause/Notes
Target Reagent (P-Cl) P(III)+145 to +155 SingletActive Reagent. If this peak is dominant, your reagent is good.
Oxidized Reagent (P=O) P(V)+3 to +6 SingletAir Leak. P(III) oxidized to P(V). Inactive for phosphitylation.
H-Phosphonate P(V)+2 to +10 Doublet (

Hz)
Moisture Contamination. Hydrolysis of P(III)-Cl followed by tautomerization.
Phosphate Diester P(V)-5 to 0 SingletHydrolysis of P(V). Complete degradation.
Ring-Opened Species MixedMultipleMultipletsAcid Catalysis. HCl byproduct triggered ring opening/polymerization.

Part 2: Troubleshooting Common Failures

Issue 1: The "H-Phosphonate" Problem (Hydrolysis)

Symptom: You observe a large doublet at ~5 ppm with a massive coupling constant (


 Hz) in the proton-coupled 31P NMR.
Diagnosis:  Water has entered the system. The P-Cl bond hydrolyzed to P-OH, which immediately tautomerized to the stable H-phosphonate (P=O with a P-H bond).

Corrective Actions:

  • Solvent Drying: Ensure all solvents (THF, DCM, Toluene) are dried to <50 ppm water. Molecular sieves (3Å) are mandatory.

  • Base Trap: This reaction generates HCl. If you do not use a base (Triethylamine or DIPEA) to scavenge HCl, the acid will catalyze further decomposition. Ensure at least 1.1 equivalents of base are present before adding the reagent.

  • Glassware: Flame-dry all glassware under vacuum.

Issue 2: The "Disappearing Reagent" (Oxidation)

Symptom: The peak at 150 ppm disappears rapidly and is replaced by a singlet at ~5 ppm, even in the absence of water. Diagnosis: Oxidation by atmospheric oxygen. Cyclic chlorophosphites are notoriously air-sensitive.

Corrective Actions:

  • Inert Atmosphere: Strictly use Argon or Nitrogen. Sparge solvents for 15 minutes prior to use to remove dissolved oxygen.

  • Transfer Technique: Never pour this reagent. Transfer via cannula or gas-tight syringe only.

Issue 3: Viscous Gunk or Precipitation (Ring Opening)

Symptom: The reaction mixture turns cloudy, viscous, or precipitates a white solid that is insoluble in organic solvents. Diagnosis: Acid-catalyzed ring opening (Arbuzov-type or polymerization). The neopentyl ring is strained; HCl released during substitution attacks the ring oxygen, cleaving the cycle and leading to linear polymers.

Corrective Actions:

  • Temperature Control: Perform the addition at 0°C or -78°C . Allow to warm to room temperature only after the addition is complete.

  • HCl Scavenging: Use a stronger base or a "proton sponge" if triethylamine is insufficient.

  • Order of Addition: Add the reagent to the nucleophile/base mixture, not the other way around. This ensures the base is always in excess to neutralize HCl immediately.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the critical pathways. Your goal is to maintain the Green Path and avoid the Red Paths .

G Reagent P(III)-Cl Reagent (Neopentylene phosphorochloridite) ~150 ppm Target Target Phosphite/Ligand (P-OR / P-NR2) Reagent->Target Nucleophile (ROH/RNH2) + Base (NEt3) Oxide P(V) Oxide (Inactive Byproduct) ~5 ppm (Singlet) Reagent->Oxide O2 (Air) HPhos H-Phosphonate (Hydrolysis Product) ~5 ppm (Doublet) Reagent->HPhos H2O (Moisture) RingOpen Ring-Opened Polymer (Acid Degradation) Reagent->RingOpen HCl (No Base)

Figure 1: Reaction pathways for this compound. The green path represents the desired substitution; red/black paths represent failure modes.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Purity Check (Quantitative 31P NMR)

Use this protocol to verify the quality of your reagent bottle before starting a synthesis.

  • Preparation: In a glovebox or under Ar flow, dissolve 20 µL of the reagent in 0.6 mL of dry C₆D₆ (Benzene-d6) or CDCl₃ .

    • Note: Benzene-d6 is preferred as CDCl₃ can be slightly acidic and induce decomposition.

  • Acquisition: Run a non-decoupled 31P NMR (or inverse gated decoupled) to observe P-H coupling.

    • Why? Decoupling can mask the diagnostic doublet of the H-phosphonate impurity.

  • Analysis:

    • Integration of Peak @ 150 ppm vs. Peak @ 5 ppm.

    • Acceptance Criteria: >95% purity (Peak @ 150 ppm). If <90%, distill or discard.

Protocol B: Synthesis/Coupling (General Procedure)

Standard protocol for coupling an alcohol (ROH) to form a phosphite.

  • Setup: Flame-dry a 2-neck round-bottom flask. Equip with a magnetic stir bar and rubber septum. Flush with Argon.

  • Reagents: Add Alcohol (1.0 equiv) and Triethylamine (1.2 equiv) . Dissolve in dry DCM or Toluene (0.2 M concentration).

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Add This compound (1.05 equiv) dropwise via syringe over 10 minutes.

    • Critical: Do not add all at once. The exotherm can degrade the reagent.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp for 1 hour.

  • Monitoring: Check 31P NMR. You should see the disappearance of the Cl-P peak (150 ppm) and appearance of the Product peak (typically 120-140 ppm for phosphites).

  • Workup: Filter off the triethylamine hydrochloride salt immediately under inert atmosphere if possible, or perform a quick wash with cold saturated NaHCO₃ (rapidly, to avoid hydrolysis).

References

  • Benchchem. this compound: Reagent in Organophosphorus Chemistry. (Accessed 2026).[4] Link

  • Sigma-Aldrich. this compound 2-oxide (Product 541508).[2][5] (Accessed 2026).[4] Link

  • McConnell, R. L., & Coover, H. W. (1959). This compound and its Derivatives. Journal of Organic Chemistry.[3] (Fundamental synthesis and reactivity patterns of cyclic chlorophosphites).

  • Gombler, W., Kinas, R. W., & Stec, W. J. (1983). 31P-15N Coupling Constants and 15N/14N Isotope Effects on 31P NMR Chemical Shifts. Z. Naturforsch. (Confirming NMR shift ranges for neopentyl-dioxaphosphorinane systems). Link

Sources

Technical Support Center: Hydrolysis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the hydrolysis, handling, and troubleshooting of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (Neopentylene phosphorochloridite) and its conversion to 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (Neopentylene hydrogen phosphonate).

Executive Summary & Compound Identification

Researchers often encounter confusion regarding the oxidation state of this phosphorus heterocycle.[1] This guide focuses on the P(III) chloride derivative, a highly reactive intermediate used to synthesize H-phosphonates and phosphite ligands.

FeatureReactant (P-III) Hydrolysis Product (P-V)
Name This compound5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Common Name Neopentylene phosphorochloriditeNeopentylene hydrogen phosphonate
CAS 765-08-2 (Generic P-Cl)4090-60-2
Reactivity Moisture sensitive, Fumes in airStable solid (hygroscopic)
31P NMR ~145 – 155 ppm (Singlet)~3 – 5 ppm (Doublet,

Hz)

Critical Warning: The P(V) analog (this compound 2-oxide , CAS 4090-55-5) is a different compound (phosphoryl chloride). Its hydrolysis yields the phosphate acid, not the H-phosphonate. Ensure you are working with the correct starting material.

Troubleshooting & FAQs

Direct solutions for common experimental failures.

Q1: The reaction mixture turned into a sticky oil instead of the expected white solid. What happened?

Diagnosis: Acid-Catalyzed Ring Opening. The hydrolysis of the P-Cl bond releases stoichiometric HCl. If this acid is not neutralized immediately, it catalyzes the hydrolysis of the cyclic ester (the neopentyl ring), leading to acyclic phosphonic acid monoesters or diesters which are often viscous oils. Corrective Action:

  • Use a Base Scavenger: Always perform the hydrolysis in the presence of a tertiary amine (e.g., Triethylamine, Diisopropylethylamine) or a mild inorganic base (Carbonate) to neutralize HCl as it forms.

  • Temperature Control: Maintain the reaction at 0°C or below during water addition.

Q2: My P NMR shows a small peak at -10 ppm in addition to the product. Is this an impurity?

Diagnosis: Oxidation to Phosphate. The signal around -5 to -15 ppm often corresponds to the full phosphate ester or pyrophosphates formed via oxidation. Corrective Action:

  • Inert Atmosphere: The P(III) starting material is sensitive to air oxidation. Ensure the reaction vessel is purged with dry Nitrogen or Argon.

  • Degassed Solvents: Use degassed water/solvents for the hydrolysis step to minimize dissolved oxygen.

Q3: Violent fuming occurred when I opened the bottle. Is the reagent ruined?

Diagnosis: Hydrolysis by Atmospheric Moisture. Phosphorochloridites react instantly with moisture in the air to release HCl gas (white fumes). Assessment:

  • If the solid/liquid inside is still mostly uniform, it may be salvageable.

  • Check Purity: Run a

    
    P NMR in dry 
    
    
    
    . If the signal at ~150 ppm is dominant (>90%), the bulk is intact. If you see significant signals near 4 ppm, the reagent has hydrolyzed in the bottle.
Q4: Why does the product show a doublet in the P NMR?

Explanation: P-H Coupling. The hydrolysis product exists in the P(V) form (


) rather than the P(III) form (

). The proton directly attached to the phosphorus splits the signal into a large doublet with a coupling constant (

) of approximately 600–700 Hz. This is the signature confirmation of successful H-phosphonate synthesis.

Standard Operating Procedure (SOP): Controlled Hydrolysis

This protocol is designed to maximize yield of the cyclic H-phosphonate while preventing ring opening.

Materials
  • Substrate: this compound (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Base: Triethylamine (NEt

    
    ) (1.1 eq)
    
  • Reagent: Water (1.05 eq)

Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Cool to 0°C under

    
     atmosphere.
    
  • Dissolution: Dissolve the P-Cl substrate in DCM (0.5 M concentration).

  • Base Addition: Add Triethylamine (1.1 eq) to the solution. Stir for 5 minutes.

  • Hydrolysis: Mix Water (1.05 eq) with a small amount of THF/DCM. Add this mixture dropwise to the reaction flask over 20 minutes.

    • Note: A white precipitate (Triethylammonium chloride) will form immediately.

  • Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Filter off the amine salt precipitate under an inert atmosphere if possible.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude H-phosphonate (CAS 4090-60-2).

  • Purification: Recrystallization from Hexane/EtOAc or sublimation (if high purity is required).

Mechanistic Visualization

The following diagram illustrates the hydrolysis pathway and the critical tautomerization step that defines the final product structure.

HydrolysisMechanism cluster_legend Key Transformation Start P(III)-Cl (Neopentylene phosphorochloridite) 31P: ~150 ppm Inter Intermediate [P(III)-OH] Unstable Tautomer Start->Inter + H2O - HCl RingOpen Side Product (Acyclic Phosphonate) Ring Opening Start->RingOpen + H2O / H+ (No Base Scavenger) Product Product P(V)-H (H-Phosphonate) 31P: ~4 ppm (Doublet) Inter->Product Tautomerization (Fast)

Caption: Figure 1. Hydrolysis mechanism of neopentylene phosphorochloridite. Note the critical role of base scavenging to prevent the acid-catalyzed ring-opening pathway (red dashed line).

Troubleshooting Decision Tree

Troubleshooting Start Issue Observed CheckNMR Run 31P NMR Start->CheckNMR Result1 Signal at ~4 ppm (d) Clean Spectrum CheckNMR->Result1 Expected Result2 Signal at ~150 ppm (No Change) CheckNMR->Result2 Incomplete Rxn Result3 Multiple Signals (-10 to 10 ppm) CheckNMR->Result3 Decomposition Action1 Proceed to Workup (Avoid Moisture) Result1->Action1 Action2 Check Water Equiv. Check Stirring Result2->Action2 Action3 Check pH (Too Acidic?) Check O2 (Oxidation?) Result3->Action3

Caption: Figure 2. Rapid diagnostic flow for evaluating hydrolysis outcomes via Phosphorus NMR.

References

  • Sigma-Aldrich. this compound 2-oxide Product Page (CAS 4090-55-5).[2][3][4] (Note: Reference for P(V) analog distinction). Link

  • ChemicalBook. 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one (CAS 4090-60-2) Properties and NMR Data.Link

  • Alfa Chemistry. 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinan-2-one (CAS 4090-55-5) Data Sheet.[2]Link

  • National Institutes of Health (NIH) - PubChem. 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide.Link

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. (Reference for general 31P shift ranges of P(III) vs P(V)). Link

Sources

Technical Support Center: Purification of Products from 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of products derived from reactions with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying these sensitive organophosphorus compounds.

Introduction

This compound and its derivatives are versatile reagents in organic synthesis, notably in the formation of phosphites, phosphoramidites, and other P(III) compounds.[1] However, the purification of products from these reactions is often challenging due to the inherent reactivity and sensitivity of the phosphorus center to moisture and oxidation. This guide provides practical, field-tested advice to overcome common purification hurdles.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of reaction products of this compound.

Issue 1: My final product is contaminated with a greasy, water-soluble byproduct.

Question: After aqueous workup, my purified product, which should be a solid or oil, is contaminated with a persistent greasy or syrupy substance. What is this, and how can I remove it?

Answer: This is a classic sign of hydrolysis of your starting material or product. This compound and its P(III) derivatives are highly susceptible to hydrolysis, which opens the cyclic phosphite to form various phosphoric acids.[1] These acidic byproducts can be difficult to remove with a simple aqueous extraction.

Causality: The P-Cl bond is highly electrophilic and readily reacts with water. Similarly, the P(III) center in your product can be oxidized and hydrolyzed. This process is often accelerated by acidic or basic conditions during the workup.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: The most critical preventative measure is to maintain strictly anhydrous reaction conditions.[1] This includes using dry solvents, freshly distilled reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Modified Workup:

    • Avoid acidic or basic aqueous washes if your product is sensitive.

    • Consider a non-aqueous workup. For example, after reaction completion, filter off any precipitated salts (like triethylammonium chloride) under an inert atmosphere.[2] The filtrate can then be concentrated and directly subjected to purification.

  • Purification Strategy:

    • Column Chromatography: Silica gel chromatography is often effective. Use a non-polar eluent system to start, as the hydrolyzed byproducts are typically very polar and will remain on the baseline. A gradient elution with a more polar solvent can then be used to elute your product.

    • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[3][4] Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4]

Issue 2: My NMR spectrum shows multiple phosphorus signals, but I expect only one.

Question: I've run a ³¹P NMR on my crude reaction mixture, and I see multiple signals around the expected chemical shift for my product. What could be the cause?

Answer: Multiple phosphorus signals can arise from several sources: diastereomers, oxidation to the P(V) species, or the presence of unreacted starting material and other phosphorus-containing byproducts.

Causality:

  • Diastereomers: If your reaction creates a new stereocenter at the phosphorus atom (e.g., by reaction with a chiral alcohol or amine), you will form diastereomers. These will have distinct ³¹P NMR chemical shifts.

  • Oxidation: P(III) compounds are readily oxidized to their corresponding P(V) phosphates or phosphonates, which will have a significantly different ³¹P NMR chemical shift (typically more downfield). This can happen due to trace amounts of air or oxidizing agents in your reaction.

  • Byproducts: Incomplete reaction or side reactions can leave unreacted starting material or lead to the formation of other phosphorus-containing species.

Troubleshooting & Characterization Workflow:

G start Multiple ³¹P NMR Signals Detected check_sm Compare with ³¹P NMR of Starting Material start->check_sm check_lit Check Literature for Expected Shifts (Product, Oxidized Species) start->check_lit consider_diastereomers Reaction with Chiral Substrate? start->consider_diastereomers yes_diastereomers Diastereomers Likely consider_diastereomers->yes_diastereomers Yes no_diastereomers Consider Oxidation/Byproducts consider_diastereomers->no_diastereomers No purification Purify via Column Chromatography yes_diastereomers->purification lcms_analysis Run LC-MS to Identify Masses no_diastereomers->lcms_analysis lcms_analysis->purification characterize_fractions Characterize Fractions by ³¹P NMR purification->characterize_fractions

Caption: Troubleshooting workflow for multiple ³¹P NMR signals.

Purification Strategy:

  • Column Chromatography: This is the most common method for separating diastereomers and other phosphorus-containing impurities. A careful selection of the eluent system is crucial.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be employed.[5]

Issue 3: My product decomposes on the silica gel column.

Answer: The acidic nature of standard silica gel can catalyze the decomposition of sensitive organophosphorus compounds, particularly phosphites and phosphoramidites.

Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can promote hydrolysis or other degradation pathways of your P(III) compound.

Troubleshooting Steps:

  • Neutralized Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine, in your eluent. A common practice is to use an eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica.

  • Alumina Chromatography: Consider using neutral or basic alumina as your stationary phase instead of silica gel. Alumina is generally less acidic and can be a better choice for acid-sensitive compounds.

  • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography techniques.

  • Alternative Purification Methods: If chromatography is consistently problematic, explore other options:

    • Recrystallization: If applicable, this is often the best way to obtain highly pure, crystalline material.[3][4]

    • Distillation/Sublimation: For volatile and thermally stable products, distillation or sublimation under high vacuum can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound and its derivatives?

A1: These compounds are moisture-sensitive and should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[1] It is also advisable to store them in a refrigerator or freezer to minimize thermal decomposition.

Q2: How can I monitor the progress of my reaction?

A2: The most effective way to monitor these reactions is by ³¹P NMR spectroscopy. The disappearance of the starting material's signal and the appearance of the product's signal provide a clear indication of reaction progress. TLC can also be used, but visualization can sometimes be tricky. A potassium permanganate stain is often effective for visualizing P(III) compounds.

Q3: My product is an oil. How can I effectively remove residual solvent?

A3: For non-volatile oils, drying under high vacuum is the standard method. Gently heating the sample while under vacuum can help remove more stubborn solvents, but be cautious of thermal decomposition. If your compound is co-distilling with the solvent, consider dissolving it in a more volatile solvent (like dichloromethane or pentane) and re-evaporating several times.

Q4: Are there any specific safety precautions I should take when working with these compounds?

A4: Yes. This compound is corrosive and reacts with moisture to release HCl gas.[1][6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Phosphoramidite Derivative
  • Slurry Preparation: In a beaker, slurry silica gel with the initial, non-polar eluent (e.g., 98:2 hexanes:ethyl acetate). Add triethylamine to a final concentration of 1% (v/v).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under a gentle positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Collection: Collect fractions and analyze them by TLC and/or ³¹P NMR to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Solid Product
  • Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot.[4] Common choices include hexanes, ethyl acetate, toluene, or mixtures like ethanol/water.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate or heating mantle) while stirring. Add more solvent dropwise until the solid just dissolves.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature.[3] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Presentation

Table 1: Common Solvents for Chromatography of Organophosphorus Compounds
Solvent System (v/v)PolarityTypical Applications
Hexanes/Ethyl AcetateLow to MediumGeneral purpose for many phosphites and phosphoramidites.
Dichloromethane/MethanolMedium to HighFor more polar products.
Toluene/AcetonitrileLow to MediumCan provide different selectivity compared to ester-based systems.

Note: The addition of 1-2% triethylamine to the eluent is often recommended to prevent product degradation on silica gel.

Visualization

G cluster_reaction Reaction cluster_purification Purification Reagent 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphorinane Product P(III) Product Reagent->Product + Nucleophile Nucleophile Nucleophile (ROH, R₂NH) Nucleophile->Product Crude Product Crude Reaction Mixture Product->Crude Product Chromatography Column Chromatography (Silica or Alumina) Crude Product->Chromatography Recrystallization Recrystallization (if solid) Crude Product->Recrystallization Pure Product Purified Product Chromatography->Pure Product Recrystallization->Pure Product

Caption: General workflow from reaction to purification.

References

  • Shodex. (n.d.). Separation of Phosphate, Phosphtite and Hypophosphite (SI-90 4E).
  • Shodex. (n.d.). Separation of Phosphate, Phosphtite and Hypophosphite (SI-52 4E).
  • Benchchem. (n.d.). This compound.
  • SIELC Technologies. (2018, May 16). 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide.
  • Cyberlipid. (n.d.). Column chromatography of PL.
  • Patil, S., & Rohrer, J. (n.d.). Determination of phosphite and phosphate in ibandronate sodium. Thermo Fisher Scientific.
  • Benchchem. (n.d.). A Comparative Study of Phosphite vs. Phosphoramidite Ligands in Catalysis.
  • ResearchGate. (n.d.). Reaction of 2-chloro-5,5-dimethyl-(1,3,2)-dioxaphosphinane-2-oxide (5a)....
  • ResearchGate. (2025, August 6). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides.
  • LeBel, G. L., Williams, D. T., Griffith, D. G., & Benoit, F. M. (1979). Isolation and Concentration of Organophosphorus Pesticides from Drinking Water at the ng/L Level, Using Macroreticular Resin.
  • LGC, Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
  • Deep Blue Repositories. (n.d.). Introduction to the Synthesis and Purification of Oligonucleotides.
  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine.
  • TriLink BioTechnologies. (n.d.). Use of Custom Synthesized Phosphoramidite Reagents.
  • AMS Dottorato. (n.d.). Advanced Studies on the Synthesis of Organophosphorus Compounds.
  • Sigma-Aldrich. (n.d.). This compound 2-oxide, 95%.
  • Sheng, J., Hassan, A., & Huang, Z. (2008). Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 34(1), 1.18.1-1.18.19.
  • Jasperse, J. (n.d.). Recrystallization I. Chem 355.
  • University of Victoria. (n.d.). Recrystallization.
  • Echemi. (n.d.). 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinan-2-one.
  • GSRS. (n.d.). 1,3,2-DIOXAPHOSPHORINANE, 2-CHLORO-5,5-DIMETHYL-, 2-OXIDE.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Fisher Scientific. (2012, March 8). SAFETY DATA SHEET: 2-Chloro-1,3,2-dioxaphospholane-2-oxide.
  • EPA. (2023, November 1). 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide - Substance Details.
  • Roberts, D. M., & Buckley, N. A. (2007). Extracorporeal blood purification for organophosphorus pesticide poisoning.
  • Santa Cruz Biotechnology. (n.d.). This compound 2-oxide.
  • Watanabe, H., et al. (2021). Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. Journal of Medicinal Chemistry, 64(23), 17356-17366.
  • University of Houston. (2021, November 28). Suppressing barite crystallization with organophosphorus compounds.
  • ChemicalBook. (n.d.). 2-Chloro-1,3,2-dioxaphospholane-2-oxide(6609-64-9) 1 H NMR.
  • Sigma-Aldrich. (n.d.). Organophosphorus Reagents.
  • Alfa Chemistry. (n.d.). CAS 4090-55-5 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinan-2-one.
  • Pasek, M. A., & Gull, M. (2023). Prebiotic Syntheses of Organophosphorus Compounds from Reduced Source of Phosphorus in Non-Aqueous Solvents. Life, 13(11), 2154.
  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

  • Wang, Y., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Molecules, 29(3), 648.
  • Grathwohl, M., & Schmidt, R. R. (2001). Synthesis of phosphites and phosphates of neuraminic acid and their glycosyl donor properties--convenient synthesis of GM3. European Journal of Organic Chemistry, 2001(13), 2447-2458.
  • Pan, C., et al. (2010). Method for the Determination of Organophosphorus and Pyrethroid Pesticides in Food via Gas Chromatography with Electron-Capture Detection. Journal of Agricultural and Food Chemistry, 58(3), 1342-1349.
  • ResearchGate. (2025, August 10). Synthesis, characterization, and application of a hydrolytically stable liquid phosphite.
  • Mendoza-Mendoza, E., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3386.

Sources

Technical Support Center: Optimizing Reactions with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

Subject: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (DM-DOP-Cl) CAS: 2428-06-0 (P(III) species) | Note: Often confused with its oxidized counterpart, CAS 4090-55-5.[1] Primary Application: Phosphitylation reagent for derivatizing labile hydroxyl/amine groups (e.g., in lignin analysis, coal characterization, nucleotide synthesis) and synthesis of phosphite ligands.[1]

Executive Summary: Low yields in reactions involving DM-DOP-Cl are almost exclusively driven by moisture sensitivity (hydrolysis of the P-Cl bond) and oxidation (conversion of P(III) to P(V)).[1] This guide provides a technical framework to stabilize the reagent, optimize coupling efficiency, and troubleshoot degradation pathways.

Reagent Identity & Critical Distinction

Before proceeding, verify your reagent.[1] Confusing the P(III) chloride with the P(V) chloride oxide is the #1 cause of "failed" reactivity.[1]

FeatureTarget Reagent (P-III) Common Impurity/Variant (P-V)
Name This compoundThis compound 2-oxide
Structure Cyclic ChlorophosphiteCyclic Chlorophosphate
CAS 2428-06-0 4090-55-5
Reactivity High (Reacts with alcohols at 0°C)Moderate (Requires forcing conditions/catalyst)
Use Case Derivatization (³¹P NMR), Ligand SynthesisPhosphorylation, Phosphate synthesis

Critical Warning: If your bottle is labeled "2-oxide" or "phosphate," it will not react under standard phosphitylation conditions.[1] This guide focuses on the reactive P(III) species.

Reaction Optimization Protocol

The "Zero-Moisture" Workflow

The P-Cl bond hydrolyzes within seconds in the presence of atmospheric moisture, forming the H-phosphonate (5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide), which is unreactive toward your substrate.

Step 1: Solvent & Base Selection

The reaction generates HCl.[1][2] You must use a base to scavenge it, or the acid will degrade the product or the reagent itself.[1]

ComponentRecommendedTechnical Rationale
Solvent Anhydrous DCM or CDCl₃ (for NMR)Non-nucleophilic, solubilizes both reagent and lipid/lignin substrates.[1]
Base Pyridine (1.2 – 2.0 equiv)Acts as both solvent and base.[1] Forms a reactive acyl-pyridinium intermediate that accelerates coupling.[1]
Alternative Triethylamine (Et₃N) Stronger base, but can precipitate Et₃N[1]·HCl salts which may occlude active sites or complicate NMR.[1]
Step 2: Experimental Setup (Standard Protocol)
  • Drying: Dry the substrate (alcohol/amine) under high vacuum (<1 mbar) for >12 hours. Traces of water will consume the reagent stoichiometrically.[1]

  • Atmosphere: Purge reaction vessel with dry Nitrogen or Argon.

  • Temperature: Cool the substrate/base mixture to 0°C before adding DM-DOP-Cl.

    • Why? The reaction is exothermic.[1][3] Heat accelerates side reactions (disproportionation).[1]

  • Addition: Add DM-DOP-Cl dropwise.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 30–120 minutes.

Visualizing the Pathway

ReactionPathway Reagent DM-DOP-Cl (P-III) (Reactive) Intermediate Reaction Complex (0°C) Reagent->Intermediate + R-OH / Base Hydrolysis H-Phosphonate (Dead End) Reagent->Hydrolysis + H2O (Moisture) Substrate Substrate (R-OH) Substrate->Intermediate Product Phosphite Product (Yield Target) Intermediate->Product -HCl (Base salt) Oxidation Phosphate (P-V) (Impurity) Product->Oxidation + O2 (Air)

Caption: Reaction workflow showing the desired coupling pathway versus the irreversible hydrolysis and oxidation sinks.

Troubleshooting Guide

Scenario A: "I see a precipitate immediately upon addition."
  • Cause: This is likely the amine-hydrochloride salt (e.g., Pyridine[1]·HCl or Et₃N·HCl).

  • Verdict: Normal. This indicates the coupling is proceeding and HCl is being scavenged.[1]

  • Action: If analyzing by NMR, ensure the solvent system (e.g., CDCl₃/Pyridine) can solubilize the product while keeping the salt precipitated, or filter under inert atmosphere.

Scenario B: "My ³¹P NMR shows a huge peak at ~135-140 ppm, but no product."
  • Cause: Hydrolysis. The peak at ~135 ppm (doublet or broad singlet depending on solvent) often corresponds to the H-phosphonate hydrolysis product.[1]

  • Fix:

    • Check solvent water content (Karl Fischer titration).[1][3] It must be <50 ppm.[1]

    • Ensure the substrate was dried azeotropically (e.g., with toluene) before reaction.[1]

    • Test the reagent bottle: Run a blank ³¹P NMR of the reagent in dry CDCl₃.[1] If you see the H-phosphonate peak, the bottle is compromised.[1]

Scenario C: "Yield is low, and I see peaks around -5 to +5 ppm."
  • Cause: Oxidation. P(III) species have oxidized to P(V) phosphates.[1]

  • Fix: Degas all solvents.[1] Ensure an inert atmosphere (N₂/Ar) is maintained throughout the reaction.[1]

Scenario D: "The reaction is sluggish/incomplete."
  • Cause: Steric hindrance or insufficient activation.[1]

  • Fix:

    • Switch base to Pyridine if using Et₃N (Pyridine is a better nucleophilic catalyst).[1]

    • Increase reagent excess to 1.5 – 2.0 equivalents.[1]

    • Add a relaxation agent (e.g., Cr(acac)₃) if the issue is detection yield in NMR, not chemical yield.[1]

Frequently Asked Questions (FAQs)

Q1: Can I purify DM-DOP-Cl if it has partially hydrolyzed?

  • Answer: Distillation is possible but difficult due to the high boiling point and thermal instability.[1] It is generally more cost-effective to purchase a fresh ampoule.[1] If distillation is attempted, it must be done under high vacuum (<0.5 mmHg) to keep the temperature below 80°C to prevent disproportionation.[1]

Q2: What is the shelf life of the reagent?

  • Answer: In a sealed, Sure/Seal™ bottle stored at 4°C: 6–12 months.[1] Once opened, it degrades within weeks unless stored in a glovebox.[1] If the liquid turns cloudy or viscous, it has polymerized or hydrolyzed.[1]

Q3: Why use DM-DOP-Cl over the tetramethyl analog (TMDP)?

  • Answer: DM-DOP-Cl (dimethyl) is less sterically hindered than TMDP (tetramethyl).[1] It reacts faster with bulky secondary alcohols (e.g., in lignin or complex natural products).[1] However, TMDP offers better stability against hydrolysis.[1] Choose DM-DOP-Cl for sterically demanding substrates.[1]

Q4: How do I quench the reaction?

  • Answer: For isolation: Add a small amount of water (if the product is stable) or an alcohol (methanol) to consume excess chloride, then wash with NaHCO₃ solution.[1] For NMR analysis: Do not quench; analyze the mixture directly to avoid shifting peaks or inducing hydrolysis.

References

  • Synthesis and Characterization: Zwierzak, A. (1967).[1] Cyclic organophosphorus compounds.[1][4] I. Synthesis of this compound. Canadian Journal of Chemistry.[1][4]

  • Lignin Derivatization Protocol: Argyropoulos, D. S. (1994).[1] Quantitative Phosphorus-31 NMR Analysis of Lignins, a New Tool for the Lignin Chemist. Journal of Wood Chemistry and Technology.

  • Hydrolysis Mechanisms: Edmundson, R. S. (1967).[1] Cyclic organophosphorus compounds.[1][4] Part III. The hydrolysis of some 2-substituted 5,5-dimethyl-1,3,2-dioxaphosphorinanes. Journal of the Chemical Society C.

  • Reagent Data: PubChem Compound Summary for CID 77716 (Oxide form) and CID 102456 (Chloride form). [1]

Sources

Troubleshooting guide for 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane reactions

[1]

Welcome to the Advanced Phosphorus Chemistry Support Hub. Reagent Focus: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (and its oxidized variants). Persona: Senior Application Scientist.

Core Directive: Identification & Integrity Check

Before troubleshooting your reaction, we must validate your reagent. This specific heterocycle exists in two distinct oxidation states that are frequently confused due to similar naming conventions and CAS ambiguity in some databases.[1]

The "Identity Crisis" Protocol

Issue: Users often purchase the P(III) chloride for ligand synthesis but receive the P(V) oxide, or their P(III) stock has oxidized during storage.[1] Action: Run a ³¹P NMR (proton-coupled or decoupled) of your starting material in dry C₆D₆ or CDCl₃.[1]

SpeciesOxidation StateStructure Characteristics³¹P NMR Shift (approx.)[1][2][3][4][5][6]Reactivity Profile
Chlorophosphite P(III)Lone pair on P, highly reactive.~145 – 155 ppm Highly air/moisture sensitive.[1] Ligand precursor.[1]
Chlorophosphate P(V)P=O double bond (Phosphoryl).[1]-5 to +5 ppm Moisture sensitive.[1] Stable to air. Phosphorylation agent.[1][2][3][5]
H-Phosphonate P(V)P-H bond (Hydrolysis product).[1]0 – 10 ppm (Doublet, ¹J_PH ≈ 600-700 Hz)Result of water contamination.[1]

Technical Insight: The neopentyl backbone (5,5-dimethyl) provides significant thermal stability compared to the unsubstituted ethylene glycol derivative (dioxaphospholane), but it does not protect the P-Cl bond from rapid hydrolysis.[1]

Troubleshooting Module: P(III) Chemistry (Ligand/Phosphite Synthesis)

Context: You are using this compound to synthesize phosphites, phosphonites, or ligands.

Issue A: "My reaction mixture is fuming and the yield is near zero."
  • Diagnosis: Uncontrolled Hydrolysis.[1] The P-Cl bond reacts violently with atmospheric moisture or wet solvents to form HCl and the H-phosphonate.[1]

  • The Fix:

    • Solvent Drying: Solvents (THF, DCM, Toluene) must be dried (<50 ppm H₂O).[1]

    • Base Trap: You must use a tertiary amine (Et₃N, DIPEA, Pyridine) to scavenge the HCl.[1] Without it, the generated HCl will catalyze ring opening or dealkylation of your product.

    • Temperature: Add the reagent at 0°C or -78°C. The reaction is exothermic.[1]

Issue B: "³¹P NMR shows a new peak at ~5 ppm instead of my product."
  • Diagnosis: Oxidation or Hydrolysis.[1]

    • If the peak is a singlet (decoupled): Your product oxidized to the phosphate (P=O).[1]

    • If the peak is a doublet (coupled, J > 600Hz): You formed the H-phosphonate (hydrolysis).[1]

  • Root Cause: Incomplete inert gas sparging.[1] P(III) species in this ring system are avid oxygen scavengers.[1]

  • Protocol: All glassware must be oven-dried and purged with Argon (N₂ is acceptable, but Argon is heavier and better for open-flask transfers).[1]

Issue C: "I see multiple phosphorus peaks around 130-140 ppm."
  • Diagnosis: Disproportionation or Bis-substitution.[1]

  • Mechanism: If reacting with a diol or primary amine, the reagent can react at both ends, or the ring can open and repolymerize.

  • The Fix: Ensure strict stoichiometry. Add the nucleophile to the chlorophosphite slowly to maintain an excess of the electrophile initially, minimizing double-substitution.

Troubleshooting Module: P(V) Chemistry (Phosphorylation)

Context: You are using 2-Chloro-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane (DMOCP) to phosphorylate an alcohol or amine.

Issue: "The reaction is sluggish; starting material persists after 24 hours."
  • Diagnosis: Steric Hindrance & The "Neopentyl Effect."

  • Explanation: The gem-dimethyl groups at the 5-position lock the ring into a specific chair conformation.[1] While this stabilizes the ring, it also creates steric bulk that retards nucleophilic attack at the phosphorus center compared to acyclic analogs (like diethyl chlorophosphate).[1]

  • Optimization:

    • Catalysis: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) or N-Methylimidazole (NMI).[1]

    • Temperature: These reactions often require reflux in Toluene or heating to 60°C, unlike standard phosphoramidite couplings which occur at RT.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and chemical fates of the reagent.

GReagentReagent Bottle(Check 31P NMR)PIIIP(III) Chloride(~150 ppm)Reagent->PIIILow Field SignalPVP(V) Oxide(~5 ppm)Reagent->PVHigh Field SignalReactionReaction with ROH/RNH2(+ Base)PIII->ReactionInert Atm.OxidationAir/Oxidant ExposurePIII->OxidationO2 LeakHydrolysisMoisture (H2O)PIII->HydrolysisWet SolventPV->ReactionHarder ConditionsProduct_PhosphitePhosphite Ester(P-OR)~130-140 ppmReaction->Product_PhosphiteNucleophilic Sub.Product_PhosphatePhosphate Ester(P=O)~ -5 to 0 ppmReaction->Product_PhosphatePhosphorylationOxidation->PVSpontaneousProduct_HPhosH-Phosphonate(Hydrolysis Byproduct)Doublet, J~600HzHydrolysis->Product_HPhosHCl loss

Caption: Decision tree for reagent identification and reaction outcomes based on ³¹P NMR analysis.

Frequently Asked Questions (FAQs)

Q: Can I purify the P(III) chlorophosphite on silica gel? A: No. Silica gel is slightly acidic and contains surface water.[1] This will hydrolyze the P-Cl bond immediately.[1] Distillation (vacuum) or recrystallization (if solid) under inert atmosphere are the only viable purification methods.[1]

Q: Why use the 5,5-dimethyl (neopentyl) derivative instead of the simpler ethylene glycol derivative? A: The Thorpe-Ingold Effect .[1] The gem-dimethyl group favors ring closure and stabilizes the cyclic structure against polymerization.[1] The unsubstituted dioxaphospholane ring is far more prone to ring-opening polymerization (ROP) during heating.[1]

Q: I'm trying to do an Arbuzov reaction. Does this reagent work? A: Yes, but with a caveat.

  • React the P(III) chloride with an alcohol to form the phosphite ester.[1]

  • Add your alkyl halide (R-X).[1]

  • Warning: The neopentyl ring is robust, but high temperatures required for Arbuzov can sometimes lead to ring opening if the alkyl halide is not reactive enough. Use primary iodides or bromides for best results.[1]

Q: How do I quench the reaction safely? A: Do not dump water directly into the reaction if unreacted P-Cl remains.[1] It will generate a geyser of HCl gas.[1]

  • Protocol: Dilute with DCM, cool to 0°C, and add saturated Sodium Bicarbonate (NaHCO₃) dropwise. The base neutralizes the HCl generated during the quench.

References

  • Sigma-Aldrich. Product Specification: this compound 2-oxide.[1][7] (Confirmed P(V) CAS 4090-55-5 vs P(III) distinction).

  • Gorenstein, D. G. (1984).[1] Phosphorus-31 NMR: Principles and Applications. Academic Press.[1] (Source for general chemical shift ranges of cyclic phosphites vs phosphates).

  • Edmundson, R. S. (1962).[1] Cyclic Organophosphorus Compounds.[1] Part I. Journal of the Chemical Society. (Foundational work on 5,5-dimethyl-1,3,2-dioxaphosphorinane ring stability).

  • McConnell, R. L., & Coover, H. W. (1959).[1] this compound 2-oxide Synthesis. Journal of Organic Chemistry.

Validation & Comparative

A Comparative Guide to Phosphorylation: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane vs. Phosphorus Oxychloride (POCl₃)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry, the phosphorylation of nucleophiles such as alcohols, amines, and phenols is a cornerstone transformation, pivotal in the synthesis of a vast array of biologically active molecules and functional materials. The choice of phosphorylating agent is a critical decision that dictates the efficiency, selectivity, and scalability of the synthetic route. This guide provides an in-depth, objective comparison of two prominent phosphorylating agents: the cyclic phosphorodichloridate, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane, and the widely utilized phosphorus oxychloride (POCl₃).

This analysis moves beyond a simple cataloging of properties to offer field-proven insights into the practical application of these reagents. We will delve into the causality behind experimental choices, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.

At a Glance: Key Performance Characteristics

FeatureThis compoundPhosphorus Oxychloride (POCl₃)
Reactivity Generally more selective, often monofunctional phosphorylation.Highly reactive, can lead to multiple phosphorylations or side reactions.
Selectivity The cyclic structure can impart steric hindrance, leading to higher regioselectivity.Can be less selective, with reactivity influenced by stoichiometry and conditions.
Byproducts Typically produces HCl and a stable, non-reactive cyclic phosphate byproduct upon hydrolysis.Generates significant amounts of HCl and phosphoric acid upon hydrolysis.[1]
Handling Solid, crystalline compound, potentially easier to handle in precise quantities.Corrosive, fuming liquid that reacts violently with water, requiring careful handling.[1]
Applications Synthesis of specialized molecules like cyclic dinucleotides (e.g., c-di-GMP).[2]Broadly used in the synthesis of phosphate esters, agrochemicals, and pharmaceuticals.[3][4]

Delving Deeper: A Mechanistic and Practical Comparison

Reactivity and Selectivity: The Tale of Two Chlorides

Phosphorus Oxychloride (POCl₃) is a workhorse reagent in phosphorylation due to its high reactivity and commercial availability.[3] Its small size and the presence of three reactive P-Cl bonds allow it to readily phosphorylate a wide range of nucleophiles. However, this high reactivity can be a double-edged sword. The reaction of POCl₃ with a nucleophile (e.g., an alcohol, ROH) proceeds through a stepwise displacement of its chloride ions.

dot

Caption: Stepwise phosphorylation using POCl₃.

This multi-step reactivity can lead to a mixture of mono-, di-, and tri-substituted phosphate esters, making it challenging to achieve selective monophosphorylation. Furthermore, the aggressive nature of POCl₃ can lead to side reactions, such as dehydration of alcohols to alkenes.[4] In a notable example, the phosphorylation of chitosan with POCl₃ was shown to be advantageous over phosphorus pentoxide (P₂O₅) as it avoids the formation of polyphosphates.[5] This highlights that with careful control of reaction conditions, POCl₃ can be a powerful tool for selective phosphorylation.

This compound , on the other hand, offers a more controlled approach to phosphorylation. Its structure incorporates a six-membered ring, which sterically shields the phosphorus center and leaves only one reactive P-Cl bond readily accessible for substitution.

dot

Caption: Monophosphorylation with this compound.

This inherent monofunctionality is a significant advantage when the synthesis requires the precise introduction of a single phosphate group. The bulky 5,5-dimethyl substitution on the dioxaphosphorinane ring further enhances its selectivity. The reaction of this reagent with a nucleophile typically proceeds cleanly to afford the corresponding phosphotriester, which can then be deprotected to yield the desired phosphate monoester. This reagent is particularly valuable in the synthesis of complex molecules where multiple hydroxyl or amino groups are present, and selective phosphorylation of one site is desired.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples and should be adapted based on the specific substrate and desired outcome.

Protocol 1: Phosphorylation of an Alcohol using POCl₃

This protocol is a general procedure for the phosphorylation of a primary alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Anhydrous pyridine or triethylamine (3.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine to the solution and stir for 10 minutes.

  • Slowly add POCl₃ dropwise to the stirred solution. The reaction is exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot ```dot graph POCl3_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Dissolve Alcohol in DCM", fillcolor="#F1F3F4"]; Cool [label="Cool to 0 °C", fillcolor="#F1F3F4"]; AddBase [label="Add Pyridine/TEA", fillcolor="#F1F3F4"]; AddPOCl3 [label="Add POCl₃", fillcolor="#FBBC05"]; React [label="Stir at RT (2-4h)", fillcolor="#FBBC05"]; Quench [label="Quench with NaHCO₃", fillcolor="#EA4335"]; Workup [label="Aqueous Workup", fillcolor="#4285F4"]; Purify [label="Column Chromatography", fillcolor="#34A853"];

Start -> Cool; Cool -> AddBase; AddBase -> AddPOCl3; AddPOCl3 -> React; React -> Quench; Quench -> Workup; Workup -> Purify; }

Caption: Workflow for phosphotriester synthesis.

Safety and Handling: A Critical Consideration

Both reagents are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Phosphorus Oxychloride (POCl₃) is a highly corrosive and toxic liquid that fumes in moist air. [1]It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and phosphoric acid. [1]Inhalation can cause severe respiratory irritation, and contact with skin and eyes can cause severe burns. [1] This compound is a corrosive solid. While generally easier to handle than POCl₃, it is still a hazardous substance that can cause severe skin burns and eye damage. It should be handled with care to avoid inhalation of dust and contact with skin and eyes.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and phosphorus oxychloride is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.

POCl₃ remains an invaluable reagent for large-scale phosphorylations where cost and high reactivity are paramount. Its utility in various industrial processes is a testament to its effectiveness. [3]However, its lack of selectivity and harsh reaction conditions often necessitate extensive purification and careful control.

This compound emerges as a more refined tool for syntheses demanding high selectivity and mild reaction conditions. Its monofunctional nature and the steric hindrance provided by its cyclic structure allow for precise phosphorylation, minimizing the formation of byproducts. This makes it particularly well-suited for the synthesis of complex, multifunctional molecules where protecting group strategies might otherwise be required.

Ultimately, a thorough understanding of the reactivity, selectivity, and handling requirements of both reagents will enable the discerning chemist to select the optimal phosphorylating agent, paving the way for efficient and successful synthesis.

References

  • Burgess, K., & Cook, D. (2000). Syntheses of Nucleoside Triphosphates. Chemical Reviews, 100(6), 2047–2059.
  • Ociepa, M., Knouse, K. W., He, D., Vantourout, J. C., Flood, D. T., Padial, N. M., ... & Baran, P. S. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic letters, 23(23), 9337-9342.
  • Suchyta, D. J., Soto, R. J., & Schoenfisch, M. H. (2017). Selective monophosphorylation of chitosan via phosphorus oxychloride. Polymer Chemistry, 8(16), 2552-2558.
  • Silver, L., & Rudman, R. (1972). The Crystal and Molecular Structure of 5,5-Dimethyl-2-chloro-2-oxo-1,3,2-dioxaphosphorinane. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(2), 574-578.
  • Nierth, A., & Jäschke, A. (2011). Radioactive phosphorylation of alcohols to monitor biocatalytic Diels-Alder reactions. PloS one, 6(6), e21391.
  • van der Helm, M. P., Tellingen, O. V., & Beijnen, J. H. (2014). Synthesis, bioanalysis and pharmacology of nucleoside and nucleotide analogs.
  • Suchyta, D. J., Soto, R. J., & Schoenfisch, M. H. (2017). Selective monophosphorylation of chitosan via phosphorus oxychloride. Polymer Chemistry, 8(16), 2552-2558.
  • Amin, S., & Ali, A. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Ociepa, M., Knouse, K. W., He, D., Vantourout, J. C., Flood, D. T., Padial, N. M., ... & Baran, P. S. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic letters, 23(23), 9337-9342.
  • Ito, T., & Ueda, T. (1974). Process for preparing trialkylphosphate. U.S. Patent No. 3,801,683. Washington, DC: U.S.
  • Perigaud, C., Gosselin, G., & Imbach, J. L. (1992). Nucleoside phosphoramidates as prodrugs. Current medicinal chemistry, 3(5), 369-385.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
  • Arzumanov, A. A., & Dyatkina, N. B. (2001). A convenient one-pot synthesis of 5′-(α-P-methyl)triphosphates of thymidine and 3′-azido-3′-deoxythymidine. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 591-594.
  • Nycz, J. E., & Gładkowski, W. (2016). Reaction of 2-chloro-5, 5-dimethyl-(1, 3, 2)-dioxaphosphinane-2-oxide (5a)
  • Wikipedia. (2023). Phosphoryl chloride. In Wikipedia. Retrieved from [Link]

  • Pudovik, A. N., & Konovalova, I. V. (1979). Addition reactions of esters of phosphorus (III)
  • Begel'man, B. I., Gilyarov, V. A., & Kabachnik, M. I. (1966). New method of synthesis of imidophosphates. Russian Chemical Bulletin, 15(10), 1774-1774.
  • Majoral, J. P., & Navech, J. (1971). A new method for the synthesis of 2-chloro-1, 3, 2-dioxaphospholanes and-phosphorinanes. Bulletin de la Société Chimique de France, (3), 95-98.
  • Materna, M., Stawiński, J., & Sobkowski, M. (2022).
  • Gudat, D., Hättich, T., Hichert, L., & Schiffer, T. (1998). Synthesis and characterization of a 2-chloro-1, 3, 2-diaza-phospholidine-4, 5-diimine.
  • Reddy, C. D., Reddy, R. S., & Reddy, M. S. (1988). Oxidative addition reactions of cyclic aryloxy-, amino-and chloro-phosphites and arsenites. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 100(5), 429-436.
  • Robeyns, K., Hendrickx, K., & Nemykin, V. N. (2018).
  • Oreate, A. I. (2023). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
  • Kumar, R., & Sastry, G. N. (2022).
  • Nierth, A., & Jäschke, A. (2011). Radioactive phosphorylation of alcohols to monitor biocatalytic Diels-Alder reactions. PloS one, 6(6), e21391.
  • Ugi, I., & Offermann, K. (1964). 2-Chloro-2, 4-dioxo-3-methyl-1, 3, 2-thiazaphospholidine. Comments on its phosphorylating properties. Angewandte Chemie International Edition in English, 3(9), 624-624.
  • Akakura, M., & Kawanami, H. (2018).
  • Kaur, P., & Wever, W. J. (2020).

Sources

Comparative Guide: Phosphorylating Agents for Amine Protection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While carbamates (Boc, Fmoc, Cbz) dominate amine protection,


-phosphoryl (phosphoramidate)  protecting groups offer a unique orthogonality profile essential for complex nucleotide, peptide, and prodrug syntheses. Unlike carbamates, the phosphorus-nitrogen (P-N) bond exhibits tunable lability based on the substituents attached to the phosphorus atom.

This guide provides a technical comparison of the three primary phosphorylating agents used for amine protection: Diphenyl chlorophosphate (DPCP) , Diethyl chlorophosphate (DECP) , and Di-tert-butyl chlorophosphate (DtBPCP) . We analyze their installation efficiency, stability profiles, and deprotection methodologies to aid in rational reagent selection.

Mechanistic Principles of -Phosphorylation

The protection of an amine with a phosphorylating agent proceeds via a nucleophilic substitution at the phosphorus center (SN2@P). The amine acts as the nucleophile, displacing a leaving group (typically chloride) from the phosphorylating agent.

Formation and Cleavage Mechanism[1]

The stability of the resulting phosphoramidate is dictated by the electronic and steric nature of the alkoxy/aryloxy groups (


) on the phosphorus.
  • Formation: Base-catalyzed nucleophilic attack of the amine on the P(V) center.

  • Cleavage: Phosphoramidates are generally acid-labile .[1] Protonation of the nitrogen atom weakens the P-N bond, making the phosphorus susceptible to nucleophilic attack by water (hydrolysis). However, the rate of this cleavage is heavily influenced by the

    
     groups.
    

PhosphorylationMechanism Amine Primary/Secondary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate + Base - HCl Agent Phosphorylating Agent (Cl-P(O)(OR)2) Agent->Intermediate Protected N-Phosphoryl Amine (R-NH-P(O)(OR)2) Intermediate->Protected Elimination Cleaved Ammonium Salt + Phosphate Protected->Cleaved Hydrolysis (Acid Catalyzed) Acid Acid (H+) Acid->Protected Activation

Figure 1: General mechanism for the formation and acid-catalyzed cleavage of phosphoramidate protecting groups.[2]

Comparative Analysis of Phosphorylating Agents

Diphenyl Chlorophosphate (DPCP)
  • Reagent Structure:

    
    
    
  • Profile: The "Classic" Standard.

  • Performance: DPCP reacts rapidly with amines to form diphenyl phosphoramidates. The electron-withdrawing phenoxy groups make the phosphorus center highly electrophilic, ensuring high yields even with sterically hindered amines.

  • Stability: The resulting P-N bond is stable to basic conditions (e.g., NaOH, piperidine) and catalytic hydrogenation (unlike Cbz).

  • Deprotection: Requires acidic hydrolysis. While stable to mild acid, it cleaves readily with stronger acidic conditions (e.g., HOAc/H2O or HCl/Dioxane) or specialized reagents like catalytic hydrogenation over PtO2 (specifically for diphenyl, though less common than for benzyl).

Diethyl Chlorophosphate (DECP)
  • Reagent Structure:

    
    
    
  • Profile: The "Robust" Variant.

  • Performance: Less reactive than DPCP due to the electron-donating ethyl groups, often requiring longer reaction times or stronger bases.

  • Stability: Extremely stable to base and nucleophiles. It is significantly more resistant to acid hydrolysis than the diphenyl variant.

  • Deprotection: Difficult to remove by simple hydrolysis without harsh conditions. The preferred method involves silylative cleavage using Trimethylsilyl bromide (TMSBr) or Trimethylsilyl iodide (TMSI), which cleaves the ethyl esters first, followed by rapid hydrolysis of the labile silyl phosphate.

Di-tert-butyl Chlorophosphate (DtBPCP)
  • Reagent Structure:

    
    
    
  • Profile: The "Acid-Labile" Orthogonal Group.

  • Performance: Highly sensitive. Used when orthogonality to base-labile groups (Fmoc) is required, but where milder deprotection than DECP is needed.

  • Stability: Stable to base.

  • Deprotection: Highly Acid Labile. Similar to the Boc group, the tert-butyl esters cleave via an E1 mechanism in the presence of acid (TFA/DCM), releasing isobutylene. The resulting free phosphoramidic acid is unstable and hydrolyzes spontaneously in water to the free amine.

Performance Metrics Comparison

The following table summarizes the experimental characteristics of these agents.

FeatureDiphenyl Chlorophosphate (DPCP)Diethyl Chlorophosphate (DECP)Di-tert-butyl Chlorophosphate (DtBPCP)
Reactivity (Installation) High (Fast)Moderate (Slow)Moderate
Base Stability Excellent (NaOH, Piperidine)ExcellentExcellent
Acid Stability Moderate (Stable to dilute acid)High (Resists dilute acid)Low (Cleaves in TFA/HCl)
Hydrogenolysis Stable (Pd/C)StableStable
Primary Deprotection Acid Hydrolysis (HOAc, HCl)Silyl Reagents (TMSBr, TMSI)Mild Acid (TFA, HCl)
Byproducts Phenol (easy removal)Ethyl halides (volatile)Isobutylene (gas)
Typical Yield 85-95%75-90%80-90%

Experimental Protocols

General Protocol for -Phosphorylation (Installation)

Applicable to DPCP and DECP.

Reagents:

  • Amine substrate (1.0 equiv)[2][3][4]

  • Phosphorylating Agent (DPCP or DECP) (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)[5]

  • DMAP (Catalytic, optional for hindered amines)

Procedure:

  • Dissolution: Dissolve the amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition: Add the Phosphorylating Agent (1.1 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir.

    • DPCP: Typically complete in 1-3 hours.

    • DECP: May require 6-12 hours or overnight stirring.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess base), saturated NaHCO3, and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (typically Ethyl Acetate/Hexanes).

Deprotection Protocols
Method A: Acid Hydrolysis (For DPCP and DtBPCP)

Best for Diphenyl and Di-tert-butyl derivatives.

  • Dissolution: Dissolve the protected amine in a solution of HCl in Dioxane (4M) or TFA in DCM (20% v/v).

    • Note: For DtBPCP, 20% TFA/DCM is sufficient and cleavage occurs within 30-60 mins.

    • Note: For DPCP, stronger conditions or longer times (e.g., overnight) may be required depending on the substrate.

  • Reaction: Stir at room temperature. Monitor by TLC/LC-MS.

    • Mechanism:[2][6][7] DtBPCP releases isobutylene gas. DPCP releases phenol upon hydrolysis.

  • Workup: Concentrate the solvent in vacuo. The amine is isolated as the ammonium salt.

Method B: Silylative Cleavage (For DECP)

Required for the robust Diethyl group.

  • Reagents: Dissolve the Diethyl phosphoramidate in anhydrous DCM or Acetonitrile.

  • Addition: Add Trimethylsilyl bromide (TMSBr) (3-4 equiv) at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours. (Converts P-OEt to P-O-TMS).

  • Hydrolysis: Add Methanol or Water (excess) and stir for 30 minutes. The labile silyl ester hydrolyzes, followed by spontaneous P-N bond cleavage.

  • Workup: Concentrate and purify.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for selecting a phosphorylating agent based on the required deprotection conditions.

SelectionStrategy Start Select Amine Protection Strategy Q_Acid Is the substrate Acid Sensitive? Start->Q_Acid Path_Robust No (Acid Stable) Q_Acid->Path_Robust No Agent_DtBP Use Di-tert-butyl (DtBP) (Cleaves w/ Mild TFA) Q_Acid->Agent_DtBP Yes (Requires mild cleavage) Path_Sens Yes (Avoid Strong Acid) Agent_DECP Use Diethyl (DECP) (Cleaves w/ TMSBr) Path_Robust->Agent_DECP Max Stability Required Agent_DPCP Use Diphenyl (DPCP) (Cleaves w/ HCl/HOAc) Path_Robust->Agent_DPCP Standard Stability

Figure 2: Decision matrix for selecting phosphorylating agents based on substrate sensitivity.

References

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases.[8] A new method for the phosphorylation of amines. Journal of the Chemical Society, 660-663. Link

  • Kenner, G. W., & Williams, N. R. (1955). Selective removal of protecting groups.[3][9][10] Journal of the Chemical Society. (Foundational work on phosphate ester stability).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for deprotection conditions).
  • Kjeldsen, F., et al. (2006). Studies on cleavage of DNA by N-phosphoryl branched peptides. Biochemical and Biophysical Research Communications. Link

  • BenchChem. (2025).[4][5] A Comparative Guide to Amine Protecting Groups. Link

  • McCombie, S. W., et al. (2002). Synthesis, structure, and reactivity of some N-phosphorylphosphoranimines. Inorganic Chemistry, 41(24), 6507-6513.[11] Link

Sources

Spectroscopic Analysis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the need to accurately profile complex mixtures of alcohols, amines, and thiols has become paramount. Because these functional groups often lack strong chromophores or distinct NMR handles, direct analysis is frequently hindered by overlapping signals and poor sensitivity.

Phosphitylation—the chemical tagging of these nucleophiles with a 100% naturally abundant, high-gyromagnetic-ratio ³¹P nucleus—solves this analytical bottleneck. This guide provides an in-depth comparative analysis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (CDDP) and its alternatives, detailing the mechanistic causality behind reagent selection and providing a self-validating protocol for quantitative spectroscopic analysis.

Mechanistic Causality: Why CDDP?

The efficacy of a phosphitylating reagent is dictated by its ring size, conformational rigidity, and steric environment. CDDP is a cyclic phosphorochloridite featuring a 6-membered dioxaphosphorinane ring with gem-dimethyl groups at the 5-position (a neopentyl-like structure).

When CDDP reacts with nucleophilic targets (such as hydroxyl or amine groups), it transfers its phosphorus atom to form a stable phosphite triester or phosphoramidite[1]. The causality behind its superior analytical performance lies in its structural geometry:

  • Conformational Rigidity: The 6-membered ring adopts a well-defined chair conformation. This rigidity restricts the rotational freedom of the resulting derivative, which sharpens the ³¹P NMR signals and enhances chemical shift dispersion.

  • Tuned Steric Hindrance: Unlike highly crowded 5-membered ring reagents, the methyl groups in CDDP are positioned at the 5-position—away from the reactive phosphorus center (the 2-position). This provides enough steric bulk to protect the resulting phosphite from rapid hydrolysis, while still allowing the reagent to efficiently derivatize bulky, sterically hindered secondary and tertiary alcohols.

For applications requiring high-sensitivity mass spectrometry or the synthesis of stable cyclic dinucleotides (CDNs), the oxidized P(V) analog, This compound 2-oxide (DMOCP) , is utilized to directly install a stable phosphate group[2].

Comparative Performance Analysis

To select the optimal reagent, one must evaluate the analyte's steric environment and the intended spectroscopic readout. The table below objectively compares CDDP against the industry-standard lignin reagent TMDP (2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) and the oxidized DMOCP .

Table 1: Spectroscopic and Performance Comparison of Phosphitylating Reagents
ReagentStructure / Ring SizeOxidation StatePrimary ApplicationSteric HindranceTypical ³¹P NMR Shift Range
CDDP 6-membered (Dioxaphosphorinane)P(III)Sterically hindered alcohols/aminesModerate120 – 140 ppm
TMDP 5-membered (Dioxaphospholane)P(III)Lignin, bio-oils, cellulose[3]High135 – 150 ppm
DMOCP 6-membered (Dioxaphosphorinane)P(V)LC-MS/MS derivatization, CDNs[4]Moderate-5 – 5 ppm

Key Takeaways:

  • TMDP is the gold standard for evaluating accessible hydroxyl groups in cellulose and lignins due to its extreme selectivity[3]. However, its high steric hindrance (four methyl groups adjacent to the oxygen atoms) can result in incomplete reactions with bulky tertiary alcohols.

  • CDDP bridges this gap, offering faster kinetics for hindered substrates while maintaining excellent ³¹P NMR signal resolution.

  • DMOCP is preferred when the end goal is LC-MS/MS. Derivatizing neutral lipids or steroids with DMOCP installs a highly ionizable phosphate group, drastically increasing electrospray ionization (ESI) efficiency[4].

Experimental Protocol: Self-Validating ³¹P NMR Derivatization

A robust analytical protocol must be a self-validating system. The following methodology ensures quantitative accuracy by controlling relaxation times and verifying reagent excess.

Step-by-Step Methodology
  • Solvent & Scavenger Preparation: Prepare a solvent mixture of anhydrous Pyridine and CDCl₃ (1.6:1 v/v).

    • Causality: Pyridine acts as both a solvent and an essential acid scavenger. It neutralizes the HCl byproduct generated during the nucleophilic substitution, preventing the degradation of acid-labile analytes and stabilizing the P(III) derivative.

  • Internal Standard & Relaxation Agent: To the solvent, add a known concentration of an internal standard (e.g., N-hydroxy-5-norbornene-2,3-dicarboximide, NHND) and Chromium(III) acetylacetonate (Cr(acac)₃) at ~5 mg/mL.

    • Causality: ³¹P nuclei possess long longitudinal relaxation times (T₁). Without a paramagnetic relaxation agent like Cr(acac)₃, quantitative NMR would require excessively long delays between pulses. Cr(acac)₃ shortens the T₁ relaxation time, allowing for rapid, fully quantitative integration.

  • Derivatization: Dissolve ~30 mg of the sample in 500 µL of the prepared solvent mixture. Add 100 µL of CDDP. Vortex thoroughly and incubate at room temperature for 15–30 minutes.

  • NMR Acquisition & Self-Validation: Transfer the mixture to a 5 mm NMR tube and acquire the ³¹P NMR spectrum (inverse gated decoupling, 90° pulse, 10-second relaxation delay).

    • Trustworthiness Check: To validate the experiment, you must observe a residual peak for unreacted CDDP (or its hydrolysis product) in the spectrum. If this peak is absent, the reagent was the limiting factor, the analyte was not fully derivatized, and the quantitative data is invalid.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the derivatization workflow, highlighting the divergence between P(III) NMR analysis and P(V) MS analysis.

Workflow Sample Complex Mixture (Alcohols, Amines, Thiols) Reaction Derivatization Reaction (Pyridine/CDCl3, Cr(acac)3) Sample->Reaction Reagent CDDP Reagent (Phosphitylation) Reagent->Reaction Intermediate Phosphite Triester Derivative (P^III) Reaction->Intermediate Oxidation In Situ Oxidation (DMOCP Alternative) Intermediate->Oxidation Optional Stabilization NMR Quantitative 31P NMR (Structural & Concentration Data) Intermediate->NMR Direct Analysis MS LC-MS/MS Analysis (High Sensitivity Profiling) Oxidation->MS Enhanced Ionization

Workflow diagram illustrating the derivatization of nucleophilic substrates using CDDP for NMR/MS.

References

  • Benchchem. This compound. Benchchem.
  • Dejmek, M., et al. (2023). Vinylphosphonate-based cyclic dinucleotides enhance STING-mediated cancer immunotherapy. Institute of Organic Chemistry and Biochemistry of the CAS.
  • Jiang, X., et al. (2016). N-acyl-O-phosphocholineserines: structures of a novel class of lipids that are biomarkers for Niemann-Pick C1 disease. PMC / Journal of Lipid Research.
  • Spyros, A., et al. (2011). Determination of Cellulose Reactivity by Using Phosphitylation and Quantitative 31P NMR Spectroscopy.

Sources

Technical Comparison Guide: Efficacy of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane in Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Distinction

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (CAS: 2428-06-0), also known as Neopentyl Glycol Chlorophosphite , is a specialized phosphorus(III) derivatization reagent. It is primarily used to "tag" labile hydroxyl, amine, and thiol groups with a ³¹P-active nucleus, enabling high-resolution NMR spectroscopy.

⚠️ Critical Reagent Distinction

Before proceeding, ensure you are utilizing the correct oxidation state. The P(V) oxide is a common commercial analog but is chemically distinct.

FeatureTarget Reagent (P-III) Common Confusion (P-V)
Name This compoundThis compound 2-oxide
CAS 2428-06-04090-55-5
Reactivity Reacts with ROH to form Phosphites (

)
Reacts with ROH to form Phosphates (

)
Application ³¹P NMR Tagging, Ligand SynthesisPhosphate Synthesis, Chlorination

Mechanistic Principles & Solvent Causality

The efficacy of this reagent is governed by a nucleophilic substitution at the phosphorus center (


). The choice of solvent system dictates not only the solubility of the analyte (e.g., lignin, complex carbohydrates) but also the kinetic stability of the active reagent.
The Reaction Pathway

The reagent (1) reacts with a nucleophile (Nu-H) in the presence of a base (B) to scavenge the HCl byproduct.

ReactionMechanism Reagent 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphorinane (Electrophile) Intermediate Transition State (Trigonal Bipyramidal) Reagent->Intermediate Mixing Hydrolysis H-Phosphonate (Hydrolysis Artifact) Reagent->Hydrolysis Moisture (Wet Solvent) Analyte Analyte (R-OH / R-NH2) (Nucleophile) Analyte->Intermediate Mixing Base Base (Pyridine/TEA) (HCl Scavenger) Base->Intermediate Mixing Product Tagged Phosphite (Stable for NMR) Intermediate->Product Fast (<15 min) Salt Base-HCl Salt (Precipitate/Soluble) Intermediate->Salt

Figure 1: Reaction pathway for phosphitylation. Note the competitive hydrolysis pathway if the solvent system is not strictly anhydrous.

Comparative Analysis: Reagent vs. Alternatives

The primary alternative in this class is TMDP (2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane). The choice between Neopentyl (6-membered) and TMDP (5-membered) depends on the steric bulk of your analyte.

Table 1: Reagent Performance Comparison
ParameterNeopentyl Chlorophosphite (User Topic)TMDP (Standard Alternative)Implication
Ring Size 6-Membered (Dioxaphosphorinane)5-Membered (Dioxaphospholane)6-membered rings are generally more flexible but less strained.
Steric Bulk Low (Methyls are

to Oxygen)
High (Methyls are

to Oxygen)
Neopentyl reacts faster with hindered phenols/alcohols.
Hydrolytic Stability ModerateHighTMDP is more forgiving of trace moisture; Neopentyl requires stricter anhydrous conditions.
NMR Resolution Excellent dispersion for aliphatic OHStandard for Phenolic OHUse Neopentyl when TMDP signals overlap with analyte peaks.
Byproduct Shift Hydrolysis product

128-130 ppm
Hydrolysis product

132.2 ppm
Distinct artifact peaks allow for easy purity checks.

Efficacy in Different Solvent Systems

The "efficacy" of the Neopentyl reagent is defined by Yield (conversion of OH to O-P) and Signal Stability (resistance to degradation during acquisition).

System A: Pyridine / CDCl₃ (1.6 : 1 v/v)
  • Role: The "Gold Standard" for quantitative ³¹P NMR (e.g., Lignin analysis).

  • Mechanism: Pyridine acts as both the solvent and the base. It forms an acyl-pyridinium-like intermediate that activates the P-Cl bond.

  • Efficacy:

    • Yield: >95% for most phenols and primary alcohols.

    • Stability: High.[1][2] The pyridine buffers the system, preventing acid-catalyzed decomposition of the phosphite ester.

    • Recommendation: Use this for all standard quantitative applications.

System B: Anhydrous Acetone / TEA
  • Role: Kinetic Alternative for fast reactions or when pyridine interference is problematic.

  • Mechanism: Triethylamine (TEA) is the base. Acetone is a polar aprotic solvent that does not participate.

  • Efficacy:

    • Yield: High, but requires strictly dry acetone.

    • Issue: TEA-HCl salts often precipitate in acetone, which can be advantageous (filtration) or problematic (heterogeneous NMR sample).

    • Recommendation: Use only if the analyte is insoluble in CDCl₃ or if pyridine signals overlap in ¹H NMR (though irrelevant for ³¹P).

System C: DMF or DMSO / Base
  • Role: The "Solubility Trap."

  • Efficacy: POOR / DANGEROUS.

    • DMF: Can react with P(III)-Cl reagents (Vilsmeier-Haack type side reactions), consuming the reagent.

    • DMSO: Is an oxidant. It can oxidize the P(III) reagent or the product to P(V) phosphates, destroying the chemical shift specificity.

    • Recommendation: Avoid DMSO. If DMF is required for solubility, use a mixture of Pyridine/DMF (1:1) and keep reaction times under 10 minutes.

Experimental Protocol: Quantitative Phosphitylation

Objective: Derivatization of a complex polyol (e.g., Lignin or Carbohydrate) for ³¹P NMR using this compound.

Reagents Required[3][4][5][6][7]
  • Solvent Mixture: Pyridine / CDCl₃ (1.6 : 1 v/v). Store over molecular sieves (4Å).

  • Internal Standard (IS): Cholesterol or Endo-N-hydroxy-5-norbornene-2,3-dicarboximide (NHND). Prepare at 10 mg/mL in the solvent mixture.

  • Relaxation Agent: Chromium(III) acetylacetonate (Cr(acac)₃). Prepare at 5 mg/mL in the solvent mixture.

  • Reagent: this compound (Neopentyl Glycol Chlorophosphite).[3]

Step-by-Step Workflow
  • Preparation: Weigh 30 mg of dry analyte into a 2 mL GC vial. Ensure the sample is moisture-free (vacuum dry for 24h if necessary).

  • Solvation: Add 500 µL of the Solvent Mixture containing the IS and Relaxation Agent. Vortex until fully dissolved.[4]

  • Reaction:

    • Add 50-100 µL of This compound .

    • Note: The reagent is moisture sensitive. Handle in a fume hood or glovebox.

    • Vortex immediately for 30 seconds.

  • Observation: A mild exotherm or precipitate (Pyridine-HCl) may form. This confirms reaction progress.

  • Analysis: Transfer to an NMR tube. Acquire ³¹P NMR spectrum within 1-4 hours.

    • Parameters: Inverse gated decoupling, 256 scans, 10s relaxation delay (essential for quantitative accuracy).

ProtocolWorkflow Step1 1. Weigh Analyte (30 mg, Dry) Step2 2. Add Solvent Mix (Pyridine/CDCl3 + Cr(acac)3 + IS) Step1->Step2 Step3 3. Add Reagent (50-100 µL Neopentyl Chlorophosphite) Step2->Step3 Step4 4. Vortex & React (30 sec - 15 min) Step3->Step4 Step5 5. Acquire 31P NMR (Inverse Gated, d1=10s) Step4->Step5

Figure 2: Operational workflow for sample preparation. Step 3 is the critical moisture-sensitive point.

References

  • Argyropoulos, D. S. (1994). Quantitative Phosphorus-31 NMR Analysis of Lignins, a New Tool for the Lignin Chemist. Journal of Wood Chemistry and Technology, 14(1), 45-63. Link

  • Granata, A., & Argyropoulos, D. S. (1995). 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a Reagent for the Accurate Determination of the Uncondensed and Condensed Phenolic Moieties in Lignins.[5] Journal of Agricultural and Food Chemistry, 43(6), 1538-1544. Link

  • Crestini, C., & Argyropoulos, D. S. (1997). Structural Analysis of Wheat Straw Lignin by Quantitative 31P and 2D NMR Spectroscopy. The Occurrence of Ester Bonds in Functionalized Lignins. Journal of Agricultural and Food Chemistry, 45(4), 1212-1219. Link

  • Pu, Y., Cao, S., & Ragauskas, A. J. (2011). Application of Quantitative 31P NMR in Biomass Lignin and Biofuel Precursors Characterization.[6] Energy & Environmental Science, 4(9), 3154-3166. Link

  • Constant, S., et al. (2016). New insights into the structure and composition of technical lignins: a comparative characterisation. Green Chemistry, 18, 2651-2665. Link

Sources

Technical Guide: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (Neopentylene Phosphorochloridite)

[1][2]

Executive Summary

This compound (CAS 2428-06-0 ) is a specialized cyclic phosphorus(III) reagent derived from neopentyl glycol.[1][2] Unlike its acyclic counterparts (e.g., diethyl chlorophosphite) or 5-membered ring analogs (e.g., 2-chloro-1,3,2-dioxaphospholane), this reagent offers a unique balance of hydrolytic stability and controlled reactivity .[1][2]

This guide analyzes the cost-benefit profile of integrating this reagent into workflows for 31P NMR derivatization , ligand synthesis , and antioxidant development .[1][2]

CRITICAL DISTINCTION: Do not confuse this P(III) chloride with its P(V) oxide derivative, This compound 2-oxide (DMOCP, CAS 4090-55-5), which is a condensing agent.[1][2] This guide focuses on the P(III) chloride used for phosphitylation.[2]

Technical Profile & Mechanism

The structural advantage of this reagent lies in the Gem-Dimethyl Effect (Thorpe-Ingold Effect) within the 6-membered dioxaphosphorinane ring.[1][2]

FeatureTechnical ImpactBenefit
Neopentyl Backbone The 5,5-dimethyl substitution locks the ring conformation.[1][2]Enhanced Stability: Significantly more resistant to hydrolysis than ethylene glycol derivatives.
6-Membered Ring Less ring strain compared to 5-membered dioxaphospholanes.[1][2]Controlled Reactivity: Reduces side reactions (e.g., ring opening/polymerization) during synthesis.[2]
P-Cl Bond High susceptibility to nucleophilic attack by alcohols/amines.[1][2]Clean Derivatization: Rapidly forms stable phosphite esters with quantitative yields.[2]
Mechanism of Action: Phosphitylation

The reagent reacts with nucleophiles (ROH, RNH2) via a standard SN2-like displacement of the chloride.[1][2]

PhosphitylationMechanismReagent2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane(P-Cl Electrophile)IntermediateTransition State(Pentacoordinate P)Reagent->Intermediate Base (Et3N)SubstrateNucleophile(R-OH / R-NH2)Substrate->Intermediate Base (Et3N)ProductStable PhosphiteProductIntermediate->Product -ClByproductHCl (Scavenged by Base)Intermediate->Byproduct

Caption: General phosphitylation pathway. The 6-membered ring remains intact, transferring the neopentylene phosphite moiety to the substrate.[1]

Comparative Analysis: Why Choose This Reagent?

Researchers often choose between PCl3 , Diethyl Chlorophosphite , Ethylene Chlorophosphite (5-membered), and Neopentylene Chlorophosphite (6-membered).[1][2]

Scenario A: 31P NMR Derivatization of Labile Groups

Objective: Tagging hydroxyl/carboxyl groups in complex mixtures (e.g., lignin, bio-oils, lipids) for quantitative analysis.[2]

ReagentStabilityResolution (NMR)CostVerdict
Neopentylene Chlorophosphite (This Product)High Excellent: Distinct shift (~115-130 ppm); sharp signals due to symmetry.[1][2]ModerateBest for complex mixtures where sample stability is critical.[2]
Ethylene Chlorophosphite (5-membered)LowGood, but prone to hydrolysis during prep.[1][2]ModerateGood for fast reactions, but handling is difficult.[2]
TMDP (Tetramethyl-dioxaphospholane)MediumExcellent, but steric bulk can hinder reaction with hindered alcohols.[1][2]HighPreferred for specific chiral applications or lipids.[2]
Scenario B: Ligand Synthesis (Catalysis)

Objective: Creating monodentate or bidentate phosphite ligands.[2]

  • Benefit: The neopentyl group is robust.[2] Ligands derived from this reagent are often crystalline solids , whereas diethyl phosphites are often oils.[2] This simplifies purification (recrystallization vs. distillation).[2]

  • Electronic Effect: The dioxaphosphorinane ring is electron-withdrawing, making the resulting phosphorus center a stronger

    
    -acceptor than acyclic phosphites, potentially enhancing catalytic rates in hydroformylation or hydrogenation.[1][2]
    
Cost-Benefit Matrix
MetricRatingAnalysis
Acquisition Cost

More expensive than bulk PCl3 but comparable to other cyclic specialized reagents. (~$100-300 / 100g depending on purity/supplier).[1][2]
Atom Economy Medium You discard the chloride, but the neopentyl backbone is retained in the product.[2]
Operational Savings High Stability reduces waste. Less reagent is lost to hydrolysis during handling.[2] Crystallinity of products reduces purification costs (solvents/time).[2]
Safety Medium Corrosive and moisture-sensitive, but less volatile than acyclic lower-molecular-weight chlorophosphites.[1][2]
Experimental Protocol: Standard Phosphitylation

Objective: Derivatization of a primary alcohol or phenol.[2] Scale: 10 mmol.

Materials:

  • Substrate (Alcohol/Phenol): 10 mmol[2]

  • This compound (CAS 2428-06-0): 11 mmol (1.1 eq)[1][2]

  • Triethylamine (Et3N) or Pyridine: 12 mmol (1.2 eq)

  • Dichloromethane (DCM) or Toluene: Anhydrous, 50 mL[2]

  • Inert Atmosphere: Nitrogen or Argon[1][2]

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask. Cool to 0°C under inert gas.

  • Dissolution: Dissolve the substrate and base (Et3N) in anhydrous DCM.

  • Addition: Add the chlorophosphite reagent dropwise via syringe over 10 minutes.

    • Note: The reaction is exothermic.[1][2] Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1-2 hours.

    • Monitoring: Check by TLC or 31P NMR (Disappearance of reagent peak at ~145-150 ppm; appearance of product peak at ~120-130 ppm).[1][2]

  • Workup:

    • Filter off the amine-hydrochloride salt precipitate.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Purification: Most products crystallize upon standing or addition of hexane.[2] If oil, purify via rapid silica filtration (neutralized with 1% Et3N).[2]

Decision Logic for Reagent Selection

Use the following logic tree to determine if this reagent fits your specific project needs.

DecisionTreeStartStart: Select Phosphitylating AgentQ1Is the product intended forCatalysis or NMR Analysis?Start->Q1Q2Is the substrate sterically hindered?Q1->Q2 YesPCl3Use PCl3(Low Cost, High Reactivity)Q1->PCl3 No (Bulk Intermediate)NeopentylUse 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane(High Stability, Crystalline Products)Q2->Neopentyl No (Primary/Sec Alcohol)AcyclicUse Diethyl Chlorophosphite(Standard Reactivity)Q2->Acyclic Cost SensitivePinacolUse TMDP (Tetramethyl)(Specialized NMR)Q2->Pinacol Yes (Very Hindered)

Caption: Decision matrix for selecting phosphitylating agents based on substrate and application.[1][2]

References
  • Compound Identification: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 77716, this compound 2-oxide (Note: Distinguish from P(III) precursor CAS 2428-06-0).[1][2] Link

  • NMR Applications: "Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling." National Institutes of Health (PMC).[2] Link

  • Product Specifications: CymitQuimica. "this compound (CAS 2428-06-0) Technical Data."[1][2] Link

  • Synthesis & Stability: "Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR." Spectroscopy Online. Link

Advanced Characterization of Phosphoramidate ProTides: A Comparative Guide to Synthetic Routes and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical landscape shifts toward targeted intracellular delivery, phosphoramidate chemistry—specifically the Prodrug Nucleotide (ProTide) approach—has revolutionized the development of antiviral and anticancer therapeutics. By masking the polar monophosphate group of a nucleoside analog with an amino acid ester and an aryl group, ProTides (e.g., Sofosbuvir, Remdesivir) bypass the rate-limiting first phosphorylation step and exhibit vastly improved cell membrane permeability 1.

However, the formation of the phosphorus-nitrogen (P-N) bond generates a chiral center at the phosphorus atom (P(V)), resulting in


 and 

diastereomers. Because these diastereomers often exhibit profound differences in pharmacokinetics, metabolic activation rates, and ultimate therapeutic efficacy, controlling and characterizing this stereocenter is a critical mandate for drug development professionals 2.

This guide provides an objective, data-driven comparison of modern phosphoramidate synthetic routes and details the analytical workflows required to rigorously characterize the resulting diastereomers.

Intracellular Activation Logic: Why Stereochemistry Matters

To understand the causality behind our synthetic and analytical choices, we must first examine the biological activation of ProTides. The


 and 

isomers are metabolized at different rates by intracellular enzymes (e.g., Cathepsin A or CES1). For instance, in the case of Sofosbuvir, the

isomer is processed significantly faster, leading to a higher intracellular concentration of the active nucleoside triphosphate 2.

ProTidePathway ProTide Phosphoramidate ProTide Esterase Esterase / Cathepsin A ProTide->Esterase Ester Hydrolysis Intermediate Carboxylate Intermediate Esterase->Intermediate Spontaneous Cyclization Phosphoramidase Phosphoramidase Intermediate->Phosphoramidase P-N Cleavage NMP Nucleoside Monophosphate Phosphoramidase->NMP Active Drug Release

Intracellular metabolic activation pathway of phosphoramidate ProTides.

Comparative Analysis of Synthetic Routes

Historically, phosphoramidates were synthesized as 1:1 diastereomeric mixtures, requiring laborious and low-yielding chromatographic separations. Modern chemistry has evolved to address this through chiral auxiliaries and asymmetric catalysis.

Table 1: Quantitative Comparison of Phosphoramidate Synthetic Routes
Synthetic RouteKey Reagents / CatalystsTypical YieldDiastereomeric Ratio (

:

)
ScalabilityCost & Complexity
A. Traditional Coupling NMI or

-BuMgCl, Phosphorochloridate
60–85%~1:1 (Non-selective)HighLow
B. Chiral Auxiliary Oxazaphospholidine, NBS, Amine50–70%>99:1 (Stereopure)ModerateHigh
C. Asymmetric Catalysis Cu(OTf)

or Yttrium/Feng-ligands
40–75%Up to 95:5 (Enriched)ModerateMedium

Data synthesized from recent methodological advances in ProTide chemistry 3, 4, 5.

SynthRoutes Nucleoside Nucleoside Analog RouteA Route A: Phosphorochloridate Nucleoside->RouteA RouteB Route B: Chiral Auxiliary Nucleoside->RouteB RouteC Route C: Asymmetric Catalysis Nucleoside->RouteC Mix 1:1 Rp/Sp Mixture RouteA->Mix Non-selective PureB >99:1 d.r. Stereopure RouteB->PureB Diastereoselective Enriched High d.r. Enriched RouteC->Enriched Catalyst-controlled

Logical flow of synthetic routes to phosphoramidate diastereomeric outcomes.

Analytical Workflows for Diastereomer Characterization

Characterizing the


 and 

ratio requires orthogonal techniques. While

H and

C NMR provide structural confirmation, they often suffer from overlapping signals in diastereomeric mixtures. Therefore, our workflow prioritizes

P NMR and LC-MS/MS.

AnalysisWorkflow Sample Crude Phosphoramidate NMR 31P NMR Spectroscopy Sample->NMR Bulk d.r. & Purity HPLC Chiral / RP-HPLC Sample->HPLC Separation MS Negative ESI-MS/MS HPLC->MS Cyclic Ion Frag. Cryst X-Ray Crystallography HPLC->Cryst Absolute Config.

Comprehensive analytical workflow for phosphoramidate characterization.
The Causality Behind the Analytical Choices:
  • 
    P NMR Spectroscopy:  Phosphorus-31 has a 100% natural abundance and a wide chemical shift window. For P(V) phosphoramidate ProTides, the diastereomers typically resonate as two distinct singlets between 
    
    
    
    3.0 and 5.0 ppm. Integrating these peaks provides a rapid, absolute measurement of the bulk diastereomeric ratio (d.r.) without the need for response factor calibration 6.
  • Negative Mode ESI-MS/MS: We specifically select negative ion mode over positive mode. Deprotonation of the phosphoramidate N-H group initiates a stereospecific intramolecular cyclization during collision-induced dissociation (CID). The relative abundance of the resulting cyclic phosphoramidate fragment ion differs drastically between the

    
     and 
    
    
    
    isomers, allowing for rapid differentiation even when absolute standards are unavailable 7.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process checks that confirm causality and success at each stage.

Protocol A: Copper-Catalyzed Diastereoselective Synthesis (Route C)

Causality: Cu(OTf)


 is utilized because the weakly coordinating triflate counterions allow the Cu(II) center to act as a robust Lewis acid. It coordinates both the nucleoside and the bulky phosphorochloridate, restricting the transition state geometry and stereoselectively favoring the 

isomer 4.
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the nucleoside analog (1.0 equiv) and Cu(OTf)

    
     (0.2 equiv) in anhydrous 1,2-dimethoxyethane (DME).
    
  • Base Addition: Add

    
    -diisopropylethylamine (DIPEA, 1.5 equiv) dropwise. Validation Check: The solution will shift in color (typically to a deep blue/green), confirming the formation of the active Cu-nucleoside complex.
    
  • Coupling: Slowly add the aryl phosphorochloridate (1.2 equiv) at room temperature. Stir for 12 hours.

  • In-Process NMR Validation: Withdraw a 0.1 mL aliquot, quench with saturated NaHCO

    
    , extract with CDCl
    
    
    
    , and run a quick
    
    
    P NMR. Self-Validation: The disappearance of the phosphorochloridate starting material peak (~
    
    
    4.5 ppm) and the appearance of a major product peak (~
    
    
    3.8 ppm) validates reaction completion and provides an initial d.r. readout.
  • Workup: Quench the bulk reaction with water, extract with ethyl acetate, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography to isolate the enriched ProTide.
Protocol B: HPLC-ESI-MS/MS Characterization of Diastereomers

Causality: Reverse-phase HPLC separates the diastereomers based on slight differences in their 3D lipophilic surface area. Coupling this to negative ESI-MS/MS allows us to exploit the stereospecific cyclization fragmentation pathway 7.

  • Sample Preparation: Dissolve the purified phosphoramidate in 25% LC-MS grade acetonitrile/water to a final concentration of 10 µg/mL.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., ZORBAX RR StableBond). Run a gradient from 5% to 85% Acetonitrile (containing 5 mM Hexylammonium acetate to improve peak shape) over 20 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in negative ESI mode. Isolate the deprotonated precursor ion

    
    .
    
  • Fragmentation & Validation: Apply a normalized collision energy (CID). Monitor the transition to the cyclic phosphoramidate product ion.

  • Self-Validation (Deuterium Exchange): To unequivocally prove the fragment is the cyclic ion (which requires the N-H proton to leave), dissolve a parallel sample in D

    
    O/CD
    
    
    
    CN. Re-run the MS/MS. Validation: The precursor mass will shift by +1 Da (N-D), but the cyclic product ion mass will remain unchanged, proving the exchangeable proton is lost during the cyclization mechanism.

Conclusion

The shift from non-selective phosphorochloridate couplings to highly controlled, catalytic, and auxiliary-driven synthetic routes represents a major leap in ProTide drug development. By pairing these advanced synthetic techniques with orthogonal analytical workflows—specifically


P NMR for bulk d.r. quantification and negative ESI-MS/MS for structural differentiation—application scientists can ensure the rapid, reliable, and self-validating characterization of phosphoramidate diastereomers.

References

  • Benchchem. "Phosphoramidate Chemistry: A Technical Guide for Drug Development."
  • PMC - NIH. "Phosphoramidates and phosphonamidates (ProTides) with antiviral activity."
  • The Journal of Organic Chemistry - ACS Publications. "Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method."
  • Chemical Communications (RSC Publishing). "Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides)
  • J. Am. Chem. Soc. (via ResearchGate). "Pathway to P(V)
  • PMC - NIH. "The use of multiple liquid chromatography methods augmented by phosphorus-31 nuclear magnetic resonance to characterize the diastereomer composition in synthetic oligonucleotides."
  • PubMed - NIH.

Sources

Literature comparison of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane , focusing on its applications in analytical derivatization and organic synthesis.

Synonyms: Neopentylene phosphorochloridite, 5,5-Dimethyl-2-chloro-1,3,2-dioxaphosphorinane.[1] CAS: 2428-06-0 (P(III) species) | Related: CAS 4090-55-5 (P(V) Oxide, DMOCP).

Executive Summary

This compound is a cyclic trivalent phosphorus reagent distinguished by its neopentyl glycol backbone . Unlike acyclic chlorophosphites (e.g., diethyl chlorophosphite), the 6-membered ring reinforced by the gem-dimethyl group provides exceptional hydrolytic and thermal stability.

Its primary utility spans two domains:[1]

  • Analytical Chemistry: As a derivatizing agent for labile nucleophiles (alcohols, amines, thiols), enabling their resolution and quantification via

    
    P NMR spectroscopy .
    
  • Synthetic Chemistry: As a monofunctional phosphorylation reagent for synthesizing phosphite ligands, flame retardants, and nucleotide analogs (often via in situ oxidation to the P(V) species, DMOCP).

Chemical Profile & Stability Mechanism

The reagent's performance is governed by the Gem-Dimethyl Effect (Thorpe-Ingold Effect). The two methyl groups at the 5-position lock the ring into a stable chair conformation, retarding ring opening and disproportionation reactions that plague unhindered cyclic phosphites.

Structural Logic Diagram

ChemicalProfile Reagent 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphorinane (P-III) Stability Enhanced Stability (vs. Acyclic/Unsubstituted) Reagent->Stability Conformational Rigidity Reactivity Clean Nucleophilic Substitution (S_N2@P) Reagent->Reactivity Labile P-Cl Bond GemDimethyl Gem-Dimethyl Group (C5 Position) GemDimethyl->Reagent Structural Lock Stability->Reactivity Prevents Disproportionation

Figure 1: Structural causality linking the gem-dimethyl backbone to reagent stability and reactivity.[2][3][4][5]

Application 1: P NMR Derivatization

This reagent is a superior alternative to standard probes for analyzing complex mixtures of labile alcohols or amines (e.g., lipids, coal tars, resins).

Comparative Performance: Derivatizing Agents
FeatureNeopentylene Phosphorochloridite Diphenyl Chlorophosphite TMDP-Cl (Tetramethyl-dioxaphospholane)
Ring Size 6-Membered (Rigid)Acyclic (Flexible)5-Membered (Strained)
Stability High (Resists hydrolysis)ModerateLow (Moisture sensitive)
NMR Resolution Excellent (Sharp singlets)GoodExcellent (Wide dispersion)
Steric Bulk Moderate (Selective)LowHigh (Very Selective)
Byproducts Minimal (Clean substitution)Phenol residuesRing opening products
Experimental Protocol: Hydroxyl Group Derivatization

Objective: Tagging sterically hindered alcohols for


P NMR quantification.
  • Preparation: Dissolve the analyte (10–30 mg) in 0.6 mL of anhydrous CDCl

    
    .
    
  • Base Addition: Add 1.5 equivalents of anhydrous Pyridine or Triethylamine to scavenge HCl.

  • Derivatization: Add 1.2 equivalents of This compound (approx. 15–20 µL).

  • Reaction: Vortex for 30 seconds. The reaction is instantaneous and exothermic.

  • Analysis: Transfer immediately to an NMR tube. Acquire

    
    P NMR (typically 125–150 ppm range).
    
    • Note: The distinct chemical shift allows differentiation between primary, secondary, and phenolic hydroxyls.

Application 2: Synthetic Reagent (Ligands & Nucleotides)

In synthesis, the reagent serves as a "phosphite donor." It is frequently used to synthesize bulky phosphite ligands for catalysis or oxidized to DMOCP (this compound 2-oxide) , a powerful coupling agent for nucleotide synthesis (e.g., c-di-GMP).

Synthetic Workflow: From Precursor to Product

SynthesisWorkflow Start Neopentylene Phosphorochloridite (P-III Chloride) PathA Path A: Ligand Synthesis (Reaction with ROH/RNH2) Start->PathA + Nucleophile / Base PathB Path B: Oxidation (t-BuOOH / I2) Start->PathB Oxidation ProductA Phosphite Ligands (Catalysis) PathA->ProductA Intermediate DMOCP (P-V Oxide) (Coupling Agent) PathB->Intermediate ProductB Nucleotide Analogs (c-di-GMP) Intermediate->ProductB + Nucleoside

Figure 2: Divergent synthetic pathways utilizing the P(III) chloride as a common precursor.

Key Synthetic Advantages
  • Modularity: The chlorine atom is easily displaced by nucleophiles, allowing the rapid construction of P-O-C or P-N-C bonds.

  • Protection: The neopentyl group acts as a robust protecting group for the phosphate moiety, which can be removed under specific conditions (e.g., acid hydrolysis) if required, though it is generally more stable than ethyl/methyl groups.

References

  • National Institutes of Health (NIH). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling. Available at: [Link]

  • Grokipedia. Phosphorochloridite: Structure, Bonding, and Applications in Synthesis. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Quenching of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane is a cyclic chlorophosphite used primarily as a phosphorylation reagent and intermediate in organic synthesis.[1] Unlike standard organic waste, this compound possesses a reactive P–Cl bond susceptible to rapid hydrolysis.

Critical Hazard: Upon contact with moisture, this compound releases Hydrogen Chloride (HCl) gas and generates significant exothermic heat. Improper disposal (e.g., pouring directly into aqueous waste drums) can cause geysering, container pressurization, and the release of corrosive acid mists.

Chemical Profile
PropertySpecification
CAS Number 4090-51-1
Chemical Class Cyclic Chlorophosphite (P(III))
Hydrolysis Product 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (H-Phosphonate) + HCl
Hazard Classification Skin Corr.[2][3][4] 1B (Causes severe burns), Eye Dam. 1 , Water Reactive
Signal Word DANGER

Pre-Disposal Assessment & Logistics

Before initiating any disposal procedure, categorize the waste state. This determines the quenching scale.

Decision Matrix (DOT Visualization)

The following logic flow dictates the operational path based on waste quantity and purity.

DisposalDecision Start Assess Waste State IsPure Is material pure/concentrated? Start->IsPure Quantity Quantity > 100g? IsPure->Quantity Yes DiluteWaste Method C: Solvent Waste Stream (Check pH) IsPure->DiluteWaste No (Already Diluted) SmallScale Method A: In-Hood Controlled Hydrolysis Quantity->SmallScale No (Manageable) LargeScale Method B: External Waste Contractor (Lab Pack) Quantity->LargeScale Yes (High Risk)

Figure 1: Decision matrix for selecting the appropriate disposal pathway.

Personal Protective Equipment (PPE)

Standard nitrile gloves are often insufficient for concentrated organophosphorus chlorides due to rapid permeation.

  • Hand Protection: Double-gloving is mandatory. Inner glove: Nitrile (4 mil). Outer glove: Silver Shield® (Laminate) or Heavy Duty Nitrile (>8 mil).

  • Eye/Face: Chemical splash goggles AND a face shield.

  • Respiratory: Work must be performed in a functioning fume hood. If outside a hood (spill cleanup), use a full-face respirator with Acid Gas (AG) and P100 cartridges.

  • Body: Chemical-resistant lab coat or Tyvek suit.

Quenching Protocol (Method A: <100g)

Objective: Convert the reactive P–Cl bond into the stable, water-soluble H-phosphonate (P–OH/P=O) species and neutralize the generated HCl before entering the waste stream.

Reaction:



Step-by-Step Procedure

1. Preparation of Quenching Bath

  • Prepare a 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) aqueous solution in a large beaker or Erlenmeyer flask.
  • Volume Rule: Use at least 20mL of base solution per 1g of chlorophosphite to ensure heat dissipation and full neutralization.

  • Place the receiving flask in an ice water bath (0°C–5°C).

2. Dilution of Agent

  • Never add neat (pure) chlorophosphite to water.

  • Dilute the this compound in an inert, non-protic solvent (e.g., Dichloromethane or Toluene) at a 1:5 ratio. This acts as a heat sink.

3. Controlled Addition

  • Using an addition funnel or a pipette (for small amounts), add the diluted chlorophosphite solution dropwise into the cooled alkaline solution .

  • Monitor: Watch for effervescence (

    
     evolution). If the solution bubbles vigorously or warms up, stop addition and let it cool.
    
  • Scientific Insight: The alkaline hydrolysis converts the corrosive HCl immediately into NaCl, while the P-Cl bond hydrolyzes to the phosphate ester.

4. Verification & Phase Separation

  • After addition is complete, remove the ice bath and stir for 30 minutes at room temperature.

  • Check pH with a strip. It should be neutral (pH 6-8) or slightly basic. If acidic, add more solid sodium bicarbonate.

  • Separation:

    • Organic Layer (DCM/Toluene): Separate and dispose of in "Halogenated Organic Waste".

    • Aqueous Layer: Contains the hydrolyzed phosphate and salts. Dispose of in "Aqueous Waste" (check local regulations; some regions allow drain disposal for neutralized phosphates, but containment is safer).

Emergency Contingencies: Spills

If this compound is spilled outside the fume hood:

  • Evacuate: The immediate area. The hydrolysis with ambient moisture will generate HCl mist.

  • Isolate: Close lab doors and post "Do Not Enter" signage.

  • Adsorb: Do NOT use water.[4][5][6][7] Cover the spill with a dry, reactive neutralizing absorbent (e.g., a 1:1 mix of soda ash and sand/vermiculite).

  • Collect: Scoop the absorbed material into a wide-mouth jar. Do not seal tightly immediately (allow off-gassing). Label as "Hazardous Waste: Phosphorus Chlorides + Debris."

Scientific Grounding & Mechanism

The protocol above is designed to mitigate the specific hazards of the chlorophosphite functionality.

  • Hydrolysis Mechanism: The phosphorus atom in the 1,3,2-dioxaphosphorinane ring is highly electrophilic. Water attacks the phosphorus, displacing the chloride ion.

  • Tautomerization: The immediate product is the P(III) acid (P-OH). However, cyclic phosphites rapidly tautomerize to the more stable H-phosphonate (P=O) form, specifically 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide [1]. This species is stable and non-corrosive, making the waste safe for transport.

  • Thermal Runaway: Direct hydrolysis is exothermic. The use of an inert solvent (DCM) provides thermal mass to absorb this energy, preventing the vaporization of the toxic chemical [2].

Operational Workflow (DOT Visualization)

QuenchingProtocol Raw Reactive Chlorophosphite Dilution Dilute in DCM/Toluene Raw->Dilution 1:5 Ratio Cooling Cool to 0°C (Ice Bath) Dilution->Cooling Hydrolysis Dropwise add to 10% Na2CO3 Cooling->Hydrolysis Slow Addition Check Check pH (Target 7-9) Hydrolysis->Check CO2 Evolution stops Disposal Segregate Phases: Org -> Halogenated Aq -> Aqueous Check->Disposal

Figure 2: Step-by-step quenching workflow ensuring thermal control and neutralization.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound 2-oxide. Retrieved from (Note: Reference provides data on the oxidized analog, confirming the corrosive nature and hydrolysis stability).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 102099, this compound. Retrieved from .

  • BenchChem. (2025).[3] Proper Disposal of Organophosphorus Compounds. Retrieved from .

  • Fisher Scientific. (2012).[4] Safety Data Sheet: Chlorophosphites and related corrosives. Retrieved from .

Sources

Personal protective equipment for handling 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, operational logistics, and disposal of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (commonly referred to as DMOCP).

This document is designed for research scientists and drug development professionals. It synthesizes chemical properties with field-proven safety protocols, ensuring that every operational choice is grounded in mechanistic understanding.

Chemical Identity and Hazard Profile

DMOCP (CAS: 4090-55-5) is a cyclic phosphorochloridate widely utilized as a phosphorylating agent in the synthesis of cyclic diguanosine monophosphate (c-di-GMP), functional materials, and specialized amino carboxylates[1].

Because of the highly polarized P–Cl bond and inherent ring strain, DMOCP is a potent electrophile[2]. While this makes it highly effective for nucleophilic substitution in synthetic chemistry, it also renders the compound extremely reactive toward ambient moisture, liberating corrosive hydrogen chloride (HCl) gas and phosphoric acid derivatives upon hydrolysis.

Table 1: Quantitative Hazard and Property Summary [3][4][5]

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C₅H₁₀ClO₃PContains a reactive phosphoryl chloride group.
Molecular Weight 184.56 g/mol N/A
Melting Point 97–102 °CSolid at room temperature; poses a corrosive dust hazard.
GHS Classification Skin Corrosion (Category 1B)Causes severe, irreversible skin burns and eye damage (H314).
Reactivity Water-ReactiveHydrolyzes rapidly in moisture to form HCl gas.
Transport UN 1759 (Class 8, PG III)Must be stored and transported as a corrosive solid.

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Standard laboratory PPE is insufficient for handling Category 1B corrosive phosphorylating agents. The selection of PPE must be dictated by the chemical's mechanism of action on biological tissues.

  • Ocular Protection (Face Shield over Splash Goggles):

    • The "Why": DMOCP reacts instantaneously with the aqueous environment of the cornea, generating localized high concentrations of hydrochloric acid. Standard safety glasses allow vapor and dust ingress. A full face shield over non-vented chemical splash goggles is mandatory to prevent irreversible blinding.

  • Dermal Protection (Double Gloving with Butyl Rubber):

    • The "Why": Thin nitrile exam gloves offer poor resistance to concentrated acid chlorides and can degrade rapidly upon contact. Use a heavy-duty Butyl rubber or Neoprene outer glove over a standard nitrile inner glove. If the outer glove is contaminated, it must be removed immediately to prevent permeation.

  • Body Protection (Chemical-Resistant Apron):

    • The "Why": A standard cotton lab coat will absorb dissolved DMOCP or its hydrolysis products, holding the corrosive agent against the skin. A polyethylene or rubberized apron over a flame-resistant lab coat ensures that spills can be quickly shed and neutralized.

  • Respiratory Protection (Engineering Controls):

    • The "Why": Inhalation of DMOCP dust or its hydrolysis vapors causes severe mucosal burns and pulmonary edema. Handling must be restricted entirely to a certified Class II Type B2 chemical fume hood or an inert-atmosphere glovebox.

Operational Protocol: Step-by-Step Handling

To maintain the integrity of the reagent and ensure operator safety, DMOCP must be handled using air-free techniques.

Step 1: Environmental Preparation

  • Ensure the fume hood sash is positioned at the lowest operable height.

  • Purge the reaction vessel and all transfer equipment (spatulas, funnels) with dry inert gas (Argon or Nitrogen) for at least 15 minutes prior to introducing DMOCP.

  • Prepare a secondary containment tray beneath the reaction setup to catch any solid spills.

Step 2: Reagent Transfer

  • Weigh the solid DMOCP rapidly in a dry environment (preferably a glovebox) to minimize exposure to atmospheric humidity.

  • If weighing on a benchtop analytical balance, use a sealed weighing boat or vial, transferring the sealed container into the fume hood before opening.

  • Immediately flush the primary storage bottle with Argon before resealing to prevent degradation of the remaining stock.

Step 3: Reaction Execution

  • Dissolve DMOCP in anhydrous, non-nucleophilic solvents (e.g., dry toluene or dichloromethane) under an inert atmosphere[1].

  • Utilize a slow addition rate when introducing nucleophiles or bases (such as triethylamine) to control the exothermic nature of the substitution reaction.

Disposal and Quenching Plan

Unreacted DMOCP or contaminated reaction waste cannot be disposed of directly into standard organic or aqueous waste streams due to the risk of pressure buildup (HCl gas generation) in sealed waste carboys. It must be deliberately quenched.

Step-by-Step Quenching Methodology:

  • Preparation: In a large beaker inside the fume hood, prepare a quenching bath consisting of a 1M Sodium Hydroxide (NaOH) solution or saturated Sodium Bicarbonate (NaHCO₃), cooled in an ice bath. Note: The volume of the quench solution should be at least 10 times the volume of the waste to act as a heat sink.

  • Addition: Slowly, dropwise (or in small solid portions), add the DMOCP waste to the vigorously stirred, ice-cold basic solution.

  • Causality: The base neutralizes the generated HCl, and the water hydrolyzes the P–Cl bond, converting the reactive species into stable, non-toxic sodium phosphate and sodium chloride salts. The ice bath controls the highly exothermic hydrolysis reaction, preventing the solvent from boiling and aerosolizing corrosive materials.

  • Verification & Disposal: Stir the mixture for 2 hours. Verify the pH is neutral or slightly basic (pH 7-9). Once neutralized, transfer the solution to a properly labeled aqueous waste container.

Operational Safety Workflow

DMOCP_Safety Start Pre-Operation Assessment Verify Fume Hood & Inert Gas PPE Don Specialized PPE (Face Shield, Butyl Gloves, Apron) Start->PPE Handling Execution Inert Atmosphere Handling (Ar/N2) PPE->Handling Spill Spill or Exposure Detected? Handling->Spill Emergency Emergency Protocol Evacuate, Wash 15 mins, Seek Med Spill->Emergency Yes Quench Controlled Quenching Slow addition to ice-cold 1M NaOH Spill->Quench No Dispose Waste Segregation Label as Aqueous Basic Waste Quench->Dispose

Operational safety and disposal workflow for handling DMOCP.

References

  • Scientific Laboratory Supplies. this compound 2-oxide, 95% Overview and Applications. Retrieved from: [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
Reactant of Route 2
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

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